molecular formula C19H31NO8 B608842 Mal-PEG4-t-butyl ester CAS No. 518044-36-5

Mal-PEG4-t-butyl ester

Katalognummer: B608842
CAS-Nummer: 518044-36-5
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: IYFQIVYGXSVHRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Mal-PEG4-t-butyl ester is a bifunctional polyethylene glycol (PEG) linker of precise molecular weight, extensively utilized in advanced chemical and biomedical research. This compound features a maleimide group at one terminus and a acid-labile t-butyl ester at the other, connected by a hydrophilic PEG4 spacer . The primary application of this reagent is in the construction of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a critical linker to connect an E3 ubiquitin ligase ligand to a target protein ligand, enabling the targeted degradation of disease-causing proteins . Furthermore, its bifunctional nature makes it an invaluable tool for creating antibody-drug conjugates (ADCs) and for the functionalization of nanoparticles . The maleimide group reacts with high specificity and efficiency with thiol groups (-SH), such as those found in cysteine residues of proteins, to form stable thioether bonds . Conversely, the t-butyl ester acts as a protected carboxylic acid, which remains stable under basic conditions but can be readily deprotected under mild acidic conditions to reveal a carboxylic acid for subsequent conjugation, typically via amide bond formation with amine-containing molecules . The integrated PEG spacer significantly enhances the aqueous solubility of conjugate molecules, reduces immunogenicity, and provides conformational flexibility and steric spacing that is often crucial for the biological efficacy of the final construct . Mal-PEG4-t-butyl ester is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO8/c1-19(2,3)28-18(23)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-16(21)4-5-17(20)22/h4-5H,6-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFQIVYGXSVHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120091
Record name 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518044-36-5
Record name 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518044-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Mal-PEG4-t-butyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the synthesis of Maleimide-PEG4-t-butyl ester, a heterobifunctional crosslinker critical in the fields of bioconjugation and targeted drug delivery. We will delve into the strategic considerations behind the synthetic pathway, offer a detailed, field-proven experimental protocol, and discuss the essential characterization techniques to ensure the purity and identity of the final product. This guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to confidently execute and adapt this synthesis for their specific applications.

Strategic Overview: The Chemistry of Mal-PEG4-t-butyl Ester Synthesis

The synthesis of Mal-PEG4-t-butyl ester is a multi-step process that hinges on the strategic protection and activation of functional groups. The overall goal is to create a molecule with a reactive maleimide group at one terminus and a protected carboxylic acid at the other, connected by a hydrophilic polyethylene glycol (PEG) spacer. This design allows for the sequential conjugation of different molecules, a cornerstone of modern bioconjugation techniques such as the development of antibody-drug conjugates (ADCs).

The synthetic strategy can be broken down into two primary stages:

  • Introduction of the Maleimide Moiety: This is typically achieved by reacting a PEG linker containing a primary amine with an activated maleimide derivative. The use of an N-hydroxysuccinimide (NHS) ester of a maleimido-containing carboxylic acid is a common and efficient method. The NHS ester provides a highly reactive site for nucleophilic attack by the primary amine of the PEG linker, forming a stable amide bond.[1][2]

  • Protection of the Carboxylic Acid: To prevent unwanted side reactions during the maleimide conjugation step and subsequent applications, the carboxylic acid group at the other end of the PEG linker is protected. The tert-butyl ester is an ideal protecting group in this context as it is stable under the conditions required for maleimide chemistry but can be readily removed under acidic conditions to liberate the free carboxylic acid for further conjugation.[3][4]

The overall synthetic pathway is a testament to the principles of orthogonal chemistry, where distinct functional groups can be manipulated independently without interfering with one another.

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of Mal-PEG4-t-butyl ester from its primary precursors.

Synthesis_Pathway cluster_reaction Reaction Reactant1 Amino-PEG4-t-butyl ester Reaction NHS Ester Acylation Reactant1->Reaction Reactant2 Maleimidoacetic Acid N-hydroxysuccinimide ester Reactant2->Reaction Product Mal-PEG4-t-butyl ester Reaction->Product Stable Amide Bond Formation Byproduct N-hydroxysuccinimide (NHS) Reaction->Byproduct

Caption: Synthesis of Mal-PEG4-t-butyl ester via NHS ester acylation.

Detailed Experimental Protocol

This protocol outlines a robust and reproducible method for the synthesis of Mal-PEG4-t-butyl ester. It is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents
ReagentSupplierPurityNotes
Amino-PEG4-t-butyl esterVarious>95%Starting material. Ensure it is free of moisture.
Maleimidoacetic Acid N-hydroxysuccinimide ester (AMAS)Various>95%Acylating agent. Highly moisture-sensitive.
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich>99.8%Reaction solvent. Must be anhydrous to prevent hydrolysis of NHS ester.
Triethylamine (TEA)Sigma-Aldrich>99.5%Base to neutralize any acid formed and facilitate the reaction.
Diethyl etherFisher ScientificACS GradeFor product precipitation.
Silica GelSorbent Technologies60 Å, 230-400 meshFor column chromatography.
ChloroformVWRACS GradeEluent for chromatography.
MethanolVWRACS GradeEluent for chromatography.
Step-by-Step Synthesis Procedure
  • Preparation of the Reaction Mixture:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve Amino-PEG4-t-butyl ester (1.0 equivalent) in anhydrous DMF (approximately 10 mL per gram of starting material).

    • To this solution, add triethylamine (1.2 equivalents) and stir for 5 minutes at room temperature. The triethylamine acts as a base to deprotonate the amine, enhancing its nucleophilicity.

  • Addition of the Maleimide Reagent:

    • In a separate, dry vial, dissolve Maleimidoacetic Acid N-hydroxysuccinimide ester (AMAS) (1.1 equivalents) in a minimal amount of anhydrous DMF.

    • Add the AMAS solution dropwise to the stirred solution of Amino-PEG4-t-butyl ester over a period of 10-15 minutes. The slow addition helps to control the reaction exotherm and minimize side reactions.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 9:1 v/v). The product spot should have a different Rf value than the starting amine. A ninhydrin stain can be used to visualize the disappearance of the primary amine.

  • Work-up and Product Isolation:

    • Once the reaction is complete, the crude product is precipitated by slowly adding the reaction mixture to a vigorously stirred beaker of cold diethyl ether (approximately 20 times the volume of the reaction mixture).

    • The precipitated product will appear as a white to off-white solid.

    • Collect the solid by vacuum filtration and wash it with several portions of fresh diethyl ether to remove residual DMF and unreacted reagents.

    • Dry the crude product under vacuum.

Purification by Column Chromatography

For applications requiring high purity, the crude product should be purified by silica gel column chromatography.

  • Column Packing: Pack a glass column with silica gel in a slurry of chloroform.

  • Loading: Dissolve the crude product in a minimal amount of chloroform and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing to 5-10% methanol). The optimal gradient will depend on the specific batch and should be determined by TLC analysis.[5]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified Mal-PEG4-t-butyl ester as a colorless to pale yellow oil or waxy solid.

Characterization and Quality Control

To ensure the successful synthesis of the target compound, rigorous characterization is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This is a primary tool for confirming the structure of the product. Key signals to look for include:

    • The characteristic singlet of the maleimide protons around 6.7 ppm.

    • The multiplet signals of the PEG backbone protons, typically between 3.5 and 3.7 ppm.

    • The singlet for the tert-butyl protons around 1.4 ppm.[6]

    • The disappearance of the primary amine signal from the starting material.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): This technique is used to confirm the molecular weight of the synthesized product. The observed mass should correspond to the calculated molecular weight of Mal-PEG4-t-butyl ester.[7]

Data Summary
Analytical TechniqueExpected Result
¹H NMR Presence of characteristic peaks for maleimide, PEG, and tert-butyl groups. Absence of starting amine signals.
Mass Spectrometry Observed molecular weight consistent with the theoretical mass of C₁₉H₃₂N₂O₈ (416.47 g/mol ).
Purity (HPLC) >95% for most bioconjugation applications.

Experimental Workflow Diagram

The following diagram provides a visual representation of the entire experimental workflow, from reaction setup to final product characterization.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization A Dissolve Amino-PEG4-t-butyl ester and TEA in anhydrous DMF C Add AMAS solution dropwise to the amine solution A->C B Dissolve AMAS in anhydrous DMF B->C D Stir at room temperature for 4-6 hours C->D E Monitor reaction by TLC D->E F Precipitate product in cold diethyl ether E->F Reaction Complete G Filter and wash the solid F->G H Dry crude product under vacuum G->H I Column Chromatography (Silica gel, Chloroform/Methanol) H->I J Collect and combine pure fractions I->J K Remove solvent J->K L ¹H NMR Spectroscopy K->L M Mass Spectrometry K->M N HPLC for Purity K->N

Caption: Experimental workflow for the synthesis of Mal-PEG4-t-butyl ester.

Conclusion: A Versatile Tool for Bioconjugation

The successful synthesis of Mal-PEG4-t-butyl ester provides a versatile and powerful tool for researchers in drug development and chemical biology. The orthogonal nature of its functional groups allows for the precise and controlled construction of complex biomolecular conjugates. By understanding the underlying chemical principles and adhering to a robust experimental protocol, scientists can confidently produce this valuable reagent and unlock its potential in a wide range of applications, from targeted cancer therapies to advanced diagnostic agents.

References

  • Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.
  • AxisPharm. (n.d.). Mal-PEG-t-butyl ester. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]

  • Labcompare. (n.d.). Mal-PEG4-t-butyl ester M596873 from Aladdin Scientific Corporation. Retrieved from [Link]

  • Reddit. (2022, June 4). Chromatography of PEG containing compounds. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). H-NMR spectroscopy. Tracings represent SA-PEG-TL with tert-Butyl esters... [Image]. Retrieved from [Link]

  • Google Patents. (2014). Purification of pegylated polypeptides. US8889837B2.
  • ResearchGate. (2025, August 10). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Retrieved from [Link]

  • AxisPharm. (n.d.). PEG-t-butyl ester. Retrieved from [Link]

  • PubMed. (n.d.). PEG-modulated column chromatography for purification of recombinant adeno-associated virus serotype 9. Retrieved from [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from [Link]

  • PubMed Central. (n.d.). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Evaluating Separations of PEGylated Proteins using Gel Filtration Chromatography. Retrieved from [Link]

Sources

Technical Guide: Mal-PEG4-t-butyl Ester Reactivity & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mal-PEG4-t-butyl ester is a heterobifunctional crosslinker designed for high-fidelity bioconjugation. Its architecture solves a common problem in linker chemistry: the need for sequential, controlled reactivity. By pairing a thiol-reactive maleimide with an acid-labile tert-butyl ester (protected carboxyl), this reagent allows researchers to conjugate a sulfhydryl-containing target first, purify the intermediate, and subsequently "unmask" a carboxylic acid for secondary conjugation (e.g., via EDC/NHS chemistry) or solubility modification.

This guide details the kinetic parameters of the thiol-maleimide reaction, the specific conditions required for t-butyl deprotection, and the self-validating analytical steps necessary to ensure product integrity.

Molecular Architecture & Chemical Logic

Understanding the three functional zones of this molecule is prerequisite to experimental design.

ComponentChemical StructureFunctionKey Property
Head Maleimide (Mal)ElectrophileReacts with thiols (Michael Addition).[1][2] pH Sensitive.
Linker PEG4 (tetra-ethylene glycol)Spacer (~16 Å)Increases water solubility; reduces immunogenicity and aggregation.
Tail t-butyl esterProtected CarboxylInert to amines/thiols. Hydrophobic. Removed by acid (TFA).[3]
Why the t-butyl ester matters

Unlike standard Mal-PEG-NHS linkers (which are "live" on both ends and require simultaneous or rapid sequential reactions), the t-butyl ester is orthogonal . It remains dormant during the thiol conjugation. This allows you to synthesize a stable Protein-S-Mal-PEG4-COOtBu intermediate that can be purified and stored before the second activation step.

Phase I: The Thiol-Maleimide Conjugation

The core reaction is a Michael addition where a thiolate anion attacks the electron-deficient double bond of the maleimide ring.[1]

Reaction Mechanism & pH Dependence

The reaction rate is controlled by the concentration of the thiolate anion (


), which is dictated by the pKa of the thiol and the buffer pH.
  • Optimal pH (6.5 – 7.5): The reaction is highly chemoselective.[2][4] The reaction rate with thiols is ~1,000x faster than with amines.[2][4]

  • pH > 7.5: Specificity is lost.[4][5] Primary amines (Lysine residues) begin to react.[4] Additionally, the maleimide ring undergoes hydrolysis (ring-opening) to form unreactive maleamic acid.[5]

  • pH < 6.0: Reaction slows significantly as the thiol protonation increases.

Visualization: Reaction Pathway

The following diagram illustrates the specific pathway and the critical "Hydrolysis Trap" that must be avoided.

G cluster_0 Competition Kinetics Mal Mal-PEG4-t-butyl Complex Thioether Conjugate (Stable Intermediate) Mal->Complex pH 6.5-7.5 Fast (k1) Hydrolysis Maleamic Acid (DEAD END) Mal->Hydrolysis pH > 8.0 Ring Opening Thiol Target-SH (Thiol) Thiol->Complex

Figure 1: The chemoselective window. At pH 6.5-7.5, thioether formation dominates. At high pH, irreversible hydrolysis competes.

Experimental Protocol: The "Self-Validating" Workflow

This protocol is designed with built-in checkpoints to prevent carrying forward failed reactions.

Reagents Required[3][6][7][8]
  • Buffer A: PBS (100 mM Phosphate, 150 mM NaCl), pH 7.2. Add 5-10 mM EDTA (Critical: prevents metal-catalyzed oxidation of thiols to disulfides).

  • Reducing Agent: TCEP (preferred over DTT as it does not reduce maleimides, though removal is still recommended).

  • Deprotection Reagent: Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

Step-by-Step Methodology
Step 1: Thiol Preparation & Reduction

Ensure your target (protein/peptide) has free thiols. If they are oxidized (disulfides), reduce them.

  • Incubate target with 10-fold molar excess of TCEP for 30 mins.

  • Checkpoint 1 (Ellman’s Assay): Quantify free thiols using DTNB reagent. If thiol count is low, do not proceed.

Step 2: Conjugation[6]
  • Dissolve Mal-PEG4-t-butyl ester in dry DMSO or DMF (make a 10 mM stock).

  • Add linker to the thiol-containing target in Buffer A.

    • Stoichiometry: Use 1.5 – 2.0 molar excess of Linker over Thiol.

    • Solvent: Ensure final organic solvent concentration is <10% to prevent protein denaturation.

  • Incubate for 1-2 hours at Room Temperature (RT) or 4°C overnight.

Step 3: Validation (Mass Spectrometry)

Before purification, inject a sample into LC-MS.

  • Expected Shift: +401.46 Da per conjugation site.

  • Note: If you see +419 Da, your maleimide hydrolyzed before reacting (Ring open + H2O). Check your buffer pH.[5]

Step 4: Purification

Remove excess unreacted linker via Size Exclusion Chromatography (SEC) or dialysis. The t-butyl ester is hydrophobic; this may slightly increase the retention time of small peptides on Reverse-Phase HPLC.

Phase II: Post-Conjugation Processing (Deprotection)

Once the thioether bond is formed, you may need to deprotect the t-butyl ester to reveal the carboxylic acid for downstream applications.

The Acidic Switch

The t-butyl group is cleaved by acid catalysis, releasing isobutylene.

  • Reagent: 50% TFA in DCM (v/v). (For proteins, milder conditions may be needed, but t-butyl esters generally require high acid strength).

  • Reaction:

    
    
    
Deprotection Protocol
  • Lyophilize the purified conjugate (remove water).

  • Resuspend in 50% TFA / 50% DCM .

    • Caution: If your protein is acid-sensitive, this linker may not be suitable. This step is best for peptides or robust small molecules.

  • Incubate for 1–2 hours at RT.

  • Evaporate solvent under nitrogen flow or vacuum.

  • Checkpoint 2: LC-MS analysis.

    • Expected Shift: Mass decreases by 56.1 Da (Loss of isobutylene).

    • Result: You now have Target-S-Mal-PEG4-COOH.

Visualization: Full Workflow

Workflow Start Start: Thiol Target (Reduced) React Add Mal-PEG4-t-butyl (pH 7.2, 1 hr) Start->React Check1 QC: Mass Spec (+401 Da) React->Check1 Purify Purification (Remove excess linker) Check1->Purify Pass Deprotect Acid Deprotection (TFA/DCM) Purify->Deprotect Final Final Product (Target-S-Mal-PEG4-COOH) Deprotect->Final -56 Da shift

Figure 2: The sequential processing pipeline ensuring intermediate validation.

Troubleshooting & Stability

Common Pitfalls
IssueCauseSolution
Low Conjugation Yield Oxidized thiols (Disulfides)Treat with TCEP; include EDTA in buffers.
Maleimide Hydrolysis pH > 7.5 or old linker stockUse fresh linker; keep pH < 7.5; store linker at -20°C under argon.
Precipitation Hydrophobic t-butyl groupThe t-butyl ester decreases solubility. Ensure PEG4 is sufficient, or add <10% DMSO.
Retro-Michael Reaction Thiol exchange in plasmaThioether bonds can reverse in plasma (reacting with Albumin-Cys34). Use hydrolyzable maleimides if this is a concern, though standard maleimides are generally stable enough for acute studies.
Storage
  • Powder: -20°C, desiccated.

  • In Solution: Use immediately. Maleimides hydrolyze in water over time (t1/2 ~24h at pH 7). Do not store aqueous stock solutions.

References

  • BroadPharm. Mal-PEG4-t-butyl ester Product Data. Retrieved from BroadPharm Catalog. Link

  • Vector Laboratories. Maleimide Reaction Chemistry and pH Specificity.Link

  • Bachem. The Thiol-Maleimide Reaction: A Guide to Mechanism and Side Reactions.Link

  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry.[1][2][3] (Discusses hydrolysis and ring-opening dynamics).

  • Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (The definitive text on heterobifunctional crosslinkers and TFA deprotection protocols).

Sources

Technical Guide: Strategic Implementation of Mal-PEG4-t-butyl ester in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the strategic implementation of Mal-PEG4-t-butyl ester in PROTAC development.

Executive Summary: The "Orthogonal" Advantage

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a thermodynamic determinant of ternary complex stability (


) and ubiquitination efficiency (

).

Mal-PEG4-t-butyl ester represents a high-utility "command node" in linker chemistry. It offers a distinct strategic advantage: Orthogonality . By combining a base-sensitive/thiol-reactive maleimide with an acid-labile t-butyl ester, it allows chemists to synthesize complex PROTACs in a controlled, stepwise manner without cross-reactivity.

This guide details the chemical logic, synthesis protocols, and critical stability parameters required to utilize this linker effectively.

Chemical Logic & Structural Properties[1]

The Molecule[2]
  • Maleimide (Mal): A Michael acceptor.[1] Reacts rapidly and specifically with thiols (cysteine residues or thiol-modified ligands) at pH 6.5–7.5.

  • PEG4 Spacer: A 16-atom hydrophilic chain. It improves the physicochemical profile (LogD, solubility) and reduces the "molecular glue" effect, ensuring true bivalent binding.

  • t-butyl ester: A masked carboxylic acid. It is chemically inert to the conditions used for maleimide conjugation (neutral pH) but can be quantitatively deprotected using acidic conditions (TFA) to reveal a carboxyl group for amide coupling.

The Stability Paradox (Critical)

The successful use of this linker hinges on managing the opposing stability profiles of its two ends:

  • Maleimide Sensitivity: Unstable at pH > 8.0 (Ring hydrolysis

    
     Maleamic acid, which is inactive).
    
  • t-butyl Ester Sensitivity: Unstable in strong acids (TFA, HCl).

The Golden Rule: You must perform the Acidic Deprotection (TFA) step before exposing the molecule to basic conditions, or ensure that subsequent amide couplings are performed under strictly controlled pH (non-nucleophilic bases like DIPEA, kept at minimal equivalents).

Strategic Workflow: The "Acid-First" Route

The most robust workflow for synthesizing PROTACs using this linker is the Acid-First Strategy . This route minimizes the risk of maleimide ring opening.

Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical logic.

PROTAC_Synthesis Start Mal-PEG4-t-butyl ester Step1 Step 1: Acid Deprotection (TFA/DCM) Start->Step1 Removes t-butyl Intermediate Intermediate: Mal-PEG4-COOH Step1->Intermediate Step2 Step 2: Activation & Coupling (NHS/EDC or HATU + Amine-Ligand) Intermediate->Step2 Amide Bond Formation Precursor PROTAC Precursor: Mal-PEG4-Ligand(A) Step2->Precursor Warning CRITICAL QC: Avoid pH > 8.0 to prevent Mal hydrolysis Step2->Warning Step3 Step 3: Thiol Conjugation (Cys-Ligand(B) @ pH 7.0) Precursor->Step3 Michael Addition Final Final PROTAC Step3->Final

Figure 1: The "Acid-First" synthesis route ensures the maleimide remains intact while the carboxyl group is activated for ligand attachment.

Detailed Experimental Protocols

Phase 1: Deprotection of t-butyl ester

This step converts the precursor into the active carboxylic acid form (Mal-PEG4-COOH ).

Reagents:

  • Mal-PEG4-t-butyl ester (1.0 eq)

  • Trifluoroacetic acid (TFA)[2][3]

  • Dichloromethane (DCM) or Anhydrous DCM

Protocol:

  • Dissolution: Dissolve Mal-PEG4-t-butyl ester in DCM (concentration ~0.1 M).

  • Acid Addition: Add TFA slowly to the solution. A standard ratio is DCM:TFA (2:1 or 1:1 v/v) .

    • Note: Maleimides are generally stable in TFA.

  • Reaction: Stir at room temperature for 1–2 hours . Monitor by TLC or LC-MS (Loss of t-butyl signal +56 Da mass shift, actually -56 Da loss of isobutene).

  • Work-up (Critical):

    • Remove volatiles under reduced pressure (Rotavap) immediately upon completion.

    • Do not use basic extraction (e.g., NaHCO3 wash) as this will destroy the maleimide.

    • Co-evaporate with toluene (2x) or DCM (2x) to remove residual TFA traces.

  • Yield: Quantitative conversion to Mal-PEG4-COOH.

Phase 2: Amide Coupling (Ligand Attachment)

Connect the linker to the E3 ligase ligand (e.g., Thalidomide/VHL amine derivative) or the Target ligand.

Reagents:

  • Mal-PEG4-COOH (from Phase 1)

  • Amine-containing Ligand (1.0–1.2 eq)

  • Coupling Agents: HATU (1.1 eq) and DIPEA (2.0–3.0 eq) OR NHS/EDC .

  • Solvent: Anhydrous DMF or DMSO.

Protocol (HATU Method):

  • Dissolve Mal-PEG4-COOH in anhydrous DMF.

  • Add HATU (1.1 eq) and stir for 5 mins to activate.

  • Add the Amine-Ligand followed by DIPEA (Dropwise).

    • Expert Tip: Monitor pH with wet pH paper. Keep pH between 7.0 and 7.5 . If pH spikes > 8.0, maleimide hydrolysis accelerates.

  • Stir at Room Temp for 1–4 hours.

  • Purification: Purify via Reverse Phase HPLC (C18).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Do not use Ammonium Hydroxide).

    • Lyophilize fractions immediately.

Phase 3: Thiol Conjugation (The "Click")

Connect the "Warhead" (Mal-Linker-Ligand A) to the Cysteine-containing partner (Ligand B or Protein).

Protocol:

  • Dissolve the Cysteine-containing ligand in degassed PBS (pH 7.0–7.2) or DMF/Buffer mix.

    • Note: Ensure the thiol is reduced. If using a protein, treat with TCEP (1.1 eq) prior to reaction.

  • Add the Mal-Linker-Ligand A (1.1–1.5 eq).

  • React for 30–60 mins at RT.

  • Validation: LC-MS should show the formation of the Thioether adduct (+ Mass of Ligand A).

Quantitative Data & Specifications

ParameterSpecificationCausality / Rationale
Linker Length ~18 Å (PEG4)Optimal for spanning E3-POI gaps without inducing steric clash (hook effect).
LogP Impact -0.5 to -1.0 (Shift)PEG units lower the overall lipophilicity, improving solubility of hydrophobic warheads.
Maleimide Stability t½ > 24h @ pH 6.0t½ < 1h @ pH 8.5Requires strict pH control during coupling. Avoid basic workups.
Deprotection Yield > 95% (TFA)t-butyl cation elimination is thermodynamically favored in TFA.

Troubleshooting & Quality Control

Common Failure Modes
  • Maleimide Ring Hydrolysis (+18 Da in LC-MS):

    • Cause: Exposure to pH > 8.0 during the amide coupling step (Phase 2) or aqueous workup.

    • Fix: Use NHS ester activation (neutral conditions) or reduce DIPEA equivalents. Use Formic Acid in HPLC mobile phase.

  • Incomplete Deprotection:

    • Cause: Old TFA or insufficient reaction time.

    • Fix: Use fresh TFA. Ensure anhydrous conditions initially to prevent ester hydrolysis competition (though rare).

  • Cross-Linking (Dimerization):

    • Cause: Free thiols oxidizing to disulfides before reaction.

    • Fix: Always use degassed solvents and include TCEP if the thiol ligand allows.

QC Checklist

References

  • Troup, R. I., et al. (2020).[4][5] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Link

  • Konstantinidou, M., et al. (2019). PROTACs – a game-changing technology. Expert Opinion on Drug Discovery. Link

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. J. Med. Chem. Link

  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry. Link

  • BroadPharm. Mal-PEG4-t-butyl ester Product Data & Properties. Link

Sources

A Senior Application Scientist's Guide to Mal-PEG4-t-butyl Ester in Antibody-Drug Conjugate (ADC) Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Design in Next-Generation ADCs

Antibody-Drug Conjugates (ADCs) represent a powerful class of biotherapeutics that merge the antigen-specific targeting of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1][2] The efficacy and safety of an ADC are not solely dependent on the antibody or the payload, but critically on the linker that connects them. This guide provides an in-depth technical overview of Mal-PEG4-t-butyl ester, a non-cleavable, PEGylated linker, and its strategic application in the development of stable and effective ADCs for therapeutic research.

Deconstructing the Mal-PEG4-t-butyl Ester Linker: A Trifunctional Powerhouse

Mal-PEG4-t-butyl ester is a heterobifunctional crosslinker meticulously designed for bioconjugation.[3] Its structure is composed of three key functional domains, each contributing a specific and vital property to the final ADC construct.

ComponentChemical GroupFunction & Scientific Rationale
Thiol-Reactive Warhead MaleimideForms a stable covalent thioether bond with free sulfhydryl groups (thiols) on cysteine residues of an antibody through a Michael addition reaction.[4][] This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5, minimizing off-target reactions with other amino acid residues like lysine.[][6]
Hydrophilic Spacer Polyethylene Glycol (PEG4)The four-unit PEG chain is a hydrophilic spacer that imparts several crucial advantages. It increases the overall water solubility of the ADC, which is often challenged by hydrophobic payloads, thereby reducing the propensity for aggregation.[1][][8] This improved solubility and the flexible nature of the PEG chain can also enhance pharmacokinetics, prolong circulation half-life, and potentially reduce immunogenicity.[2][][9]
Protected Terminus t-Butyl EsterThe tert-butyl (t-butyl) ester serves as a robust protecting group for a terminal carboxylic acid.[3][10] Under typical physiological and bioconjugation conditions (neutral pH), this ester is highly stable. Its cleavage requires harsh acidic conditions (e.g., trifluoroacetic acid), which are not encountered in vivo.[3][10][11] This classifies the linker as effectively non-cleavable, ensuring the payload remains attached to the antibody until the entire ADC is proteolytically degraded within the target cell.[2][12]

Mechanism of Action: The Thiol-Maleimide Conjugation

The cornerstone of using this linker is the highly efficient and specific reaction between the maleimide group and a thiol. This occurs via a nucleophilic Michael addition, where the thiolate anion (deprotonated thiol) attacks one of the carbons in the maleimide's double bond.

Mechanism of Thiol-Maleimide Conjugation.

Causality: The reaction is performed within a controlled pH range of 6.5-7.5. At this pH, a sufficient population of cysteine residues exists in the reactive thiolate form, while primary amines (like those on lysine) remain protonated and thus significantly less nucleophilic. This pH control is the key to achieving chemoselectivity and directing the conjugation specifically to the desired thiol sites.[][6]

The Experimental Workflow: A Self-Validating System

The successful synthesis of a well-defined ADC using Mal-PEG4-t-butyl ester requires a systematic, multi-step approach with integrated quality control checkpoints.

General Workflow for Cysteine-Linked ADC Synthesis.
Step 1: Antibody Thiol Generation via Partial Reduction

Objective: To generate a controlled number of reactive sulfhydryl groups by reducing the antibody's native interchain disulfide bonds.

Field Insight: The stoichiometry of the reducing agent is a critical parameter that directly influences the resulting Drug-to-Antibody Ratio (DAR). Using a milder reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often preferred over DTT (dithiothreitol) as it is less prone to re-oxidation by air and does not contain thiols itself, simplifying downstream reactions.

Detailed Protocol:

  • Preparation: Prepare the antibody in a suitable reaction buffer, typically a phosphate buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).[13] EDTA is crucial to chelate any trace metal ions that could catalyze thiol re-oxidation.

  • Reducing Agent: Prepare a fresh stock solution of TCEP hydrochloride.

  • Reduction: Add a calculated molar excess of TCEP to the antibody solution. The exact molar ratio (e.g., 2-10 equivalents) must be optimized for each specific antibody to achieve the desired average DAR.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a defined period (e.g., 1-3 hours).[13][14]

  • Purification (Optional but Recommended): Remove the excess TCEP using a desalting column (e.g., Sephadex G-25) to prevent it from reacting with the maleimide linker in the next step.[14][]

Step 2: Conjugation with Mal-PEG4-t-butyl Ester-Payload

Objective: To covalently attach the linker-payload construct to the newly generated antibody thiols.

Field Insight: The linker-payload is typically dissolved in a water-miscible organic solvent like DMSO to ensure its solubility before being added to the aqueous antibody solution. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid denaturing the antibody.

Detailed Protocol:

  • Linker-Payload Preparation: Dissolve the Mal-PEG4-t-butyl ester-activated payload in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Addition: Add a slight molar excess of the linker-payload solution to the reduced antibody solution. The precise stoichiometry should be optimized but often starts in the range of 5-10 moles of linker per mole of antibody.[]

  • Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-4 hours with gentle mixing.[] The reaction progress can be monitored by analyzing aliquots over time.

  • Quenching: Terminate the reaction by adding a thiol-containing reagent, such as N-acetyl-cysteine or cysteine, to cap any unreacted maleimide groups on the linker-payload, preventing potential off-target reactions.[]

Step 3: ADC Purification and Characterization

Objective: To remove unreacted linker-payload, aggregates, and other process-related impurities, and to thoroughly characterize the final ADC product.

Field Insight: A multi-pronged analytical approach is essential for a comprehensive understanding of the ADC. No single technique can provide all the necessary information. Combining chromatography with mass spectrometry is a powerful strategy.[16][17]

Key Purification and Analytical Techniques:

TechniquePurpose & RationaleTypical Outcome
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius. It is highly effective for removing small molecule impurities (unreacted linker, quenching agent) and for quantifying high molecular weight species (aggregates).[18][19]A main peak for the monomeric ADC, with potential smaller peaks for aggregates and fragments.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. Since each conjugated payload adds hydrophobicity, HIC can resolve species with different numbers of drugs (DAR0, DAR2, DAR4, etc.), providing a detailed drug-load distribution profile.[16][17][19]A chromatogram with distinct peaks, each corresponding to a different DAR species. This allows for the calculation of the average DAR.[18]
Mass Spectrometry (MS) Provides an accurate mass measurement of the intact ADC and its subunits. Native MS can confirm the mass of different DAR species, validating the HIC profile. After deglycosylation and reduction, MS can confirm the location of conjugation on heavy or light chains.[17]A deconvoluted mass spectrum showing a distribution of masses corresponding to the antibody conjugated with varying numbers of linker-payloads.

Stability Considerations and Trustworthiness

A critical aspect of maleimide-based linkers is the potential for the reverse Michael reaction, where the thioether bond can break, leading to payload migration to other thiols, such as serum albumin.[6][20] While the thioether bond formed is generally stable, strategies to further enhance stability, such as hydrolysis of the thiosuccinimide ring post-conjugation, can be employed.[6][20] The non-cleavable nature of the Mal-PEG4-t-butyl ester linker ensures that if the thioether bond remains intact, the payload is not prematurely released by enzymatic or chemical cleavage in circulation, which is a key element of its trustworthy design for in vivo applications.[2]

Conclusion

Mal-PEG4-t-butyl ester is a versatile and powerful tool in the ADC researcher's arsenal. Its well-defined structure, combining a specific thiol-reactive group, a beneficial hydrophilic spacer, and a stable terminus, allows for the rational design and synthesis of ADCs with improved solubility and pharmacokinetic profiles. By understanding the causality behind each experimental step—from controlled antibody reduction to multi-modal analytical characterization—researchers can build self-validating workflows to produce robust, well-defined conjugates, paving the way for the next generation of targeted cancer therapies.

References

  • Mal-PEG-t-butyl ester - AxisPharm.

  • Mal-Amido-PEG4-t-butyl ester, 1415800-35-9 - BroadPharm.

  • Mal-PEG4-t-butyl ester (CAT#: ADC-L-M0520) - Creative Biolabs.

  • PEG Linkers in Antibody-Drug Conjugates - BOC Sciences.

  • PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy - SINOPEG.

  • Protocol for ADC Conjugation by TCEP Reduction with Maleimide Drug Linker - BroadPharm.

  • ADC Linkers - Biopharma PEG.

  • PEG Linkers - ADC Review, Journal of Antibody-drug Conjugates.

  • Mal-PEG4-NHS ester | ADC Linker chemical | CAS 1325208-25-0 | Selleck.

  • tert-Butyl Esters - Organic Chemistry Portal.

  • Maleimide Reaction Chemistry | Vector Labs.

  • Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS - Agilent.

  • ADC Conjugation by DTT Reduction with Maleimide Drug Linker - BroadPharm.

  • Thiol-Based Conjugation Methods for ADC - BOC Sciences.

  • An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed.

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry - ACS Publications.

  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide - BOC Sciences.

  • Methods for site-specific drug conjugation to antibodies - PMC - NIH.

  • What are PEG Linkers? - Creative Biolabs.

  • Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. - YouTube.

  • Characterization of a novel antibody drug conjugate mimic by SEC and HIC - Tosoh Bioscience.

  • N-Mal-N-bis(PEG4-t-butyl ester) - Precise PEG.

  • Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - UCL Discovery.

  • Instability of thiol/maleimide conjugation and strategies for mitigation.

  • EZ-Link Maleimide-PEG4-DBCO User Guide - Thermo Fisher Scientific.

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 - ResearchGate.

  • Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - NIH.

  • Native HIC-MS of ADCs for DAR Species Determination and Identification.

  • FmocNH-PEG4-t-butyl ester | PROTAC Linkers - MedchemExpress.com.

  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates | Bioconjugate Chemistry - ACS Publications.

  • tert-Butyl Ethers - Organic Chemistry Portal.

  • Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization.

  • PEG-t-butyl ester - AxisPharm.

  • Mal-NH-PEG4-OtBu PEGylation Crosslinker (CAT#: OLY-1023-YS18) - Creative Biolabs.

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Methodological & Application

Application Note: A Detailed Protocol for Site-Specific Protein Modification using Mal-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and scientific rationale for the bioconjugation of proteins using the heterobifunctional linker, Mal-PEG4-t-butyl ester. This reagent enables the site-specific modification of cysteine residues through a stable thioether bond, introduces a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and provides a protected carboxylic acid for subsequent, orthogonal deprotection and further functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to create well-defined protein conjugates for applications in therapeutics, diagnostics, and proteomics research.

Introduction: The Strategic Advantage of Mal-PEG4-t-butyl ester

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical science.[1] The choice of linker is paramount to the success of this process, dictating the stability, functionality, and in vivo performance of the final conjugate. Mal-PEG4-t-butyl ester is an advanced crosslinker designed for multi-step, controlled bioconjugation strategies.

  • The Maleimide Group: This moiety offers high chemoselectivity for the sulfhydryl (thiol) group of cysteine residues.[2] The reaction proceeds via a Michael addition, forming a stable covalent thioether bond under mild, physiological conditions (pH 6.5-7.5).[3][4] This specificity is crucial for achieving site-specific modification, as the relatively low abundance of free cysteines in most proteins allows for precise control over the conjugation site.[2]

  • The PEG4 Spacer: The tetra-polyethylene glycol spacer is a short, discrete PEG (dPEG®) linker. PEGylation, the attachment of PEG chains, is a well-established method to improve the physicochemical properties of biomolecules.[5] Even a short PEG4 spacer significantly increases the hydrophilicity of the conjugate, which can reduce aggregation, enhance aqueous solubility, and potentially minimize immunogenicity.[6][7] This can lead to improved pharmacokinetic profiles for therapeutic proteins.[6]

  • The t-Butyl Ester Group: This moiety serves as a protecting group for a terminal carboxylic acid.[8] It is stable under the neutral pH conditions required for the maleimide-thiol reaction but can be readily cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a reactive carboxyl group.[9][10][11] This "orthogonal" reactivity allows for a second, distinct conjugation step after the initial protein modification, enabling the creation of complex, multi-functional bioconjugates.

This application note will detail a robust, self-validating protocol for the successful conjugation of Mal-PEG4-t-butyl ester to a model protein, followed by methods for purification and characterization.

The Chemistry: Mechanism and Critical Parameters

The core of this protocol is the thiol-maleimide reaction, a type of "click chemistry" known for its efficiency and specificity.[12] A thiol group, typically from a deprotonated cysteine residue (thiolate), acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond.[3] This Michael addition reaction results in the formation of a stable succinimidyl thioether linkage.[4][12]

Diagram 1: Thiol-Maleimide Conjugation Workflow

G cluster_0 Part 1: Protein Preparation cluster_1 Part 2: Conjugation Reaction cluster_2 Part 3: Purification & Analysis Protein_Disulfide Protein with Disulfide Bonds Reducing_Agent Add TCEP (Reducing Agent) Protein_Disulfide->Reducing_Agent Reduced_Protein Protein with Free Thiols (-SH) Reducing_Agent->Reduced_Protein Purification_1 Buffer Exchange/ Desalting Reduced_Protein->Purification_1 Ready_Protein Purified, Reduced Protein Purification_1->Ready_Protein Reaction Combine Protein and Linker (pH 6.5-7.5, RT, 1-2h) Ready_Protein->Reaction Linker_Prep Prepare Mal-PEG4-t-butyl ester in Anhydrous DMSO Linker_Prep->Reaction Quenching Add Quenching Reagent (e.g., free cysteine) Reaction->Quenching Crude_Conjugate Crude Protein Conjugate Quenching->Crude_Conjugate Purification_2 Purify via SEC or HIC Crude_Conjugate->Purification_2 Final_Product Purified Mal-PEG4-t-butyl ester Protein Conjugate Purification_2->Final_Product Analysis Characterization (MS, SDS-PAGE, UV-Vis) Final_Product->Analysis

Caption: Workflow for protein conjugation with Mal-PEG4-t-butyl ester.

A critical competing reaction is the hydrolysis of the maleimide ring, which forms an unreactive maleamic acid.[13] This hydrolysis is significantly accelerated at pH values above 7.5.[2][13] Therefore, maintaining the reaction pH within the optimal 6.5-7.5 range is essential to ensure high conjugation efficiency.[4][12]

Table 1: Critical Reaction Parameters and Rationale
ParameterRecommended Range/ValueCausality and Scientific Rationale
pH 6.5 - 7.5Balances the need for a deprotonated, nucleophilic thiolate with the need to minimize maleimide hydrolysis, which increases at pH > 7.5. Ensures high selectivity for thiols over primary amines.[2]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can improve protein stability and slow the rate of maleimide hydrolysis.[13] Room temperature often provides a faster reaction rate without significant hydrolysis within a 1-2 hour timeframe.
Molar Ratio 5-20 fold molar excess of linker to proteinUsing an excess of the linker drives the reaction to completion, maximizing the conjugation of available thiol sites.[14] The optimal ratio should be determined empirically.
Solvent for Linker Anhydrous DMSO or DMFMaleimides are susceptible to hydrolysis in aqueous solutions.[12] Preparing a concentrated stock solution in a dry, water-miscible organic solvent preserves the linker's reactivity.[13]
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)TCEP effectively reduces disulfide bonds to free thiols but does not contain a thiol itself, so it does not compete with the protein in the maleimide reaction. Thiol-based reducing agents like DTT or BME must be removed prior to adding the maleimide linker.[2]
Reaction Time 1 - 4 hoursTypically sufficient for the reaction to approach completion. Longer reaction times can increase the risk of side reactions or protein degradation. The reaction should be monitored for progress.

Detailed Experimental Protocol

This protocol is designed for a model protein of ~50 kDa with a single, accessible cysteine residue. All steps should be adjusted based on the specific properties of the protein of interest.

Materials and Reagents
  • Protein of Interest (POI): e.g., at 10 mg/mL in PBS.

  • Mal-PEG4-t-butyl ester: (MW: 401.46 g/mol )[9]

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

  • Quenching Reagent: L-Cysteine

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO)

  • Buffers:

    • Conjugation Buffer: Phosphate-Buffered Saline (PBS) containing 2 mM EDTA, pH adjusted to 7.2.

    • Quenching Buffer: 1 M L-Cysteine in water.

  • Purification:

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

    • Size-Exclusion Chromatography (SEC) column suitable for protein purification.

Step-by-Step Methodology

Part 1: Protein Preparation (Reduction of Disulfides)

Causality: Most proteins with cysteine residues involved in structural disulfide bonds require a reduction step to generate free sulfhydryl groups available for conjugation.[2] EDTA is included to chelate divalent metal ions that can catalyze the re-oxidation of thiols.[2]

  • Prepare TCEP Solution: Prepare a fresh 10 mM stock solution of TCEP in Conjugation Buffer.

  • Reduce Protein: In a microcentrifuge tube, add a 10-fold molar excess of TCEP to the protein solution. For example, for 1 mL of a 10 mg/mL (~200 µM) 50 kDa protein, add 20 µL of 10 mM TCEP.

  • Incubate: Gently mix and incubate at room temperature for 60 minutes.

  • Remove Excess TCEP: Immediately remove the excess TCEP and byproducts by buffer exchange into fresh, degassed Conjugation Buffer using a desalting column according to the manufacturer's protocol. This step is critical to prevent TCEP from interfering with subsequent steps, although it does not directly react with the maleimide.

Part 2: Bioconjugation Reaction

Causality: The maleimide linker is dissolved in anhydrous DMSO to prevent premature hydrolysis.[13] It is added to the protein solution immediately after preparation to maximize reactivity with the newly exposed thiols.

  • Prepare Linker Stock Solution: Immediately before use, dissolve Mal-PEG4-t-butyl ester in anhydrous DMSO to a concentration of 10 mM. For example, dissolve 4.01 mg in 1 mL of DMSO. Store on ice and protect from moisture.[15]

  • Calculate Linker Volume: Determine the volume of linker stock solution needed to achieve a 10-fold molar excess. For 1 mL of 200 µM protein, you would need 2 µmoles of linker.

    • Volume (µL) = (2 µmol / 10 µmol/mL) * 1000 µL/mL = 200 µL.

  • Perform Conjugation: Add the calculated volume of the Mal-PEG4-t-butyl ester stock solution to the reduced, purified protein solution.

  • Incubate: Mix gently by inversion or slow rotation. Incubate at room temperature for 2 hours. Avoid vigorous shaking which could denature the protein.

Part 3: Quenching and Purification

Causality: A quenching reagent with a free thiol (like L-cysteine or β-mercaptoethanol) is added to react with any excess, unreacted maleimide linker.[2] This prevents non-specific reactions during purification or storage. Purification by SEC separates the larger protein conjugate from smaller molecules like the quenched linker and residual reactants.[]

  • Quench Reaction: Add a quenching reagent to a final concentration of 1-2 mM (e.g., add L-cysteine from a 1 M stock). Incubate for 15 minutes at room temperature.

  • Purify Conjugate: Purify the protein conjugate from excess linker and quenching reagent using a suitable size-exclusion chromatography (SEC) column pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

  • Analyze and Pool Fractions: Monitor the column eluate by absorbance at 280 nm. Collect fractions corresponding to the protein peak.

  • Concentrate and Store: Pool the relevant fractions and concentrate if necessary. Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the Final Conjugate

Validating the success of the conjugation is a critical final step. A combination of methods should be employed.

  • Mass Spectrometry (MS): This is the most definitive method. ESI-MS or MALDI-TOF can be used to determine the molecular weight of the conjugate.[17] A successful conjugation will show a mass increase corresponding to the mass of the attached Mal-PEG4-t-butyl ester linker (401.46 Da). This confirms the covalent attachment and can reveal the distribution of species (unconjugated, singly conjugated, etc.).[18]

  • SDS-PAGE: While the small mass of the linker may not produce a discernible band shift on a standard SDS-PAGE gel, it can be used to confirm the integrity and purity of the protein after the conjugation and purification process.

  • UV-Vis Spectroscopy: This can be used to determine the protein concentration (at 280 nm) after purification.[19] If the attached molecule has a unique absorbance, this method can also be used to estimate the degree of labeling.[20]

  • Reverse Phase HPLC (RP-HPLC): The increased hydrophilicity from the PEG linker may cause a shift in the retention time of the conjugate compared to the unconjugated protein, providing another method to assess conjugation efficiency.[17]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation 1. Incomplete reduction of protein disulfide bonds. 2. Re-oxidation of free thiols before conjugation. 3. Hydrolysis of the maleimide linker. 4. Presence of thiol-containing substances (e.g., DTT) in the reaction buffer.1. Increase TCEP concentration or incubation time. Confirm reduction with Ellman's Reagent. 2. Use degassed buffers and work quickly. Include 1-2 mM EDTA in all buffers.[2] 3. Ensure maleimide stock is prepared fresh in anhydrous DMSO. Verify reaction buffer pH is ≤ 7.5.[13] 4. Ensure complete removal of thiol-based reducing agents via desalting or dialysis before adding the maleimide.[2]
Protein Aggregation/Precipitation 1. Protein instability under reaction conditions. 2. Excessive concentration of organic solvent (DMSO). 3. pH of the buffer is near the protein's isoelectric point (pI).1. Perform the conjugation reaction at 4°C. 2. Keep the final DMSO concentration below 10% (v/v). 3. Adjust the conjugation buffer pH to be at least one unit away from the protein's pI.
Heterogeneous Product 1. Incomplete reaction or partial hydrolysis of the linker. 2. Non-specific modification (e.g., reaction with amines at high pH).1. Optimize the molar ratio of linker to protein and the reaction time. 2. Strictly maintain the reaction pH between 6.5 and 7.2 to maximize specificity for thiols.[2]

Conclusion

The Mal-PEG4-t-butyl ester linker provides a powerful tool for the precise, site-specific modification of proteins. By understanding the underlying chemistry of the maleimide-thiol reaction and carefully controlling critical parameters such as pH, reagent preparation, and protein handling, researchers can reliably produce well-defined, functional bioconjugates. The protocol described herein serves as a robust starting point for developing tailored conjugation strategies for a wide array of applications, from creating advanced antibody-drug conjugates to developing novel diagnostic reagents.

References

  • Bioconjugate Pro. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]

  • Rainey, K. J., et al. (2007). Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC - NIH. Retrieved from [Link]

  • Wall, A., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science (RSC Publishing). DOI:10.1039/D0SC05128D. Retrieved from [Link]

  • Fersing, C., et al. (2018). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. NIH. Retrieved from [Link]

  • Shapiro, A. B. (2020, July 29). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? ResearchGate. Retrieved from [Link]

  • DC Chemicals. Mal-PEG4-t-butyl ester Datasheet. Retrieved from [Link]

  • AxisPharm. PEG-t-butyl ester. Retrieved from [Link]

  • AxisPharm. Mal-PEG-t-butyl ester. Retrieved from [Link]

  • Wall, A., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. PMC - NIH. Retrieved from [Link]

  • JoVE. (2022, February 19). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. YouTube. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]

  • ResearchGate. (2019, June 7). Analysis and characterization of protein-drug conjugates? Retrieved from [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Retrieved from [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. Retrieved from [Link]

  • Reddit. (2025, January 14). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]

  • Analytical Chemistry - ACS Publications. (2011, November 30). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Retrieved from [Link]

  • Mabion. Protein Characterization Techniques for Biologics Development. Retrieved from [Link]

  • LifeTein. Peptide Modifications: Linkers, spacers and PEGylation. Retrieved from [Link]

  • PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Retrieved from [Link]

  • ResearchGate. Solid-phase protein PEGylation: Achieving mono-PEGylation through molecular tethering. Retrieved from [Link]

  • Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • The Analytical Scientist. (2018, July 20). Current Status of Analytical Techniques for Characterization of Protein Stability. Retrieved from [Link]

  • MDPI. About the Influence of PEG Spacers on the Cytotoxicity of Titanate Nanotubes-Docetaxel Nanohybrids against a Prostate Cancer Cell Line. Retrieved from [Link]

  • Langmuir - ACS Publications. Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study. Retrieved from [Link]

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Mal-PEG4-t-butyl ester conjugation to cysteine residues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Site-Specific Cysteine Modification using Mal-PEG4-t-butyl ester

Introduction & Chemical Logic

The Mal-PEG4-t-butyl ester is a heterobifunctional linker designed for precision bioconjugation. Its utility lies in its dual-functionality: a maleimide group for thiol-specific reactivity and a tert-butyl ester-protected carboxyl group.[1]

  • Maleimide (Mal): An electrophile that undergoes a Michael addition reaction with sulfhydryl groups (-SH) on cysteine residues. This reaction is highly chemoselective at pH 6.5–7.5.[2]

  • PEG4 Spacer: A polyethylene glycol (PEG) unit (n=4) that enhances water solubility, reduces immunogenicity, and provides steric flexibility between the conjugated biomolecule and the payload.

  • t-butyl ester: A hydrophobic protecting group for carboxylic acid. It serves two potential purposes:

    • Modulation of Hydrophobicity: It can remain intact to increase the lipophilicity of the conjugate, potentially aiding cell membrane permeability.

    • Orthogonal Chemistry: It masks the carboxylic acid, preventing unwanted coupling during initial synthesis steps. It can be removed (deprotected) using acidic conditions (e.g., TFA) to reveal a free carboxylic acid for subsequent amide bond formation.

Critical Consideration: While the maleimide conjugation is compatible with delicate proteins, the deprotection of the t-butyl ester requires harsh acidic conditions (TFA) that are generally incompatible with folded proteins . Therefore, this reagent is best suited for workflows where the t-butyl group remains, or where the deprotection occurs on a peptide/small molecule before interaction with a sensitive protein.

Mechanism of Action

The Thiol-Maleimide Michael Addition

The primary reaction involves the nucleophilic attack of the thiolate anion (RS⁻) on the electron-deficient double bond of the maleimide ring.

  • pH Dependence: The pKa of a typical cysteine thiol is ~8.5. At pH 7.0–7.5, a sufficient fraction of thiols are deprotonated (thiolate form) to drive the reaction.

    • pH < 6.0: Reaction kinetics are sluggish due to low thiolate concentration.

    • pH > 8.0: Specificity is lost. Primary amines (Lysine N-terminus) become nucleophilic enough to compete, leading to heterogeneous products. Additionally, the maleimide ring undergoes rapid hydrolysis to maleamic acid, rendering it unreactive toward thiols.

Visualizing the Reaction Pathway

G Start Protein-S-S-Protein (Oxidized Disulfide) Reduced Protein-SH (Free Thiol) Start->Reduced TCEP/DTT Reduction Conjugate Protein-S-Succinimide-PEG4-COOtBu (Stable Thioether) Reduced->Conjugate pH 7.2 Michael Addition Linker Mal-PEG4-t-butyl ester Linker->Conjugate Mix Hydrolysis Maleamic Acid (Dead End Byproduct) Linker->Hydrolysis pH > 8.0 Hydrolysis

Figure 1: Reaction pathway for Cysteine-Maleimide conjugation. Note the competition between productive conjugation and hydrolytic degradation at high pH.

Pre-Conjugation Protocols

Before introducing the linker, the target cysteine must be available as a free thiol.

Step 1: Disulfide Reduction

Most surface cysteines in proteins exist as oxidized disulfides.

Reducing AgentProsConsRecommendation
TCEP (Tris(2-carboxyethyl)phosphine)Stable; Does not react with maleimides (can be left in pot).Acidic (requires pH adjustment).Preferred. Use 2-5 molar equivalents.
DTT (Dithiothreitol)Very strong reducer.Reacts with maleimides.[3][4][5][6][7][8] MUST be removed via desalting before conjugation.Use only if TCEP is unavailable.
2-MEA (Mercaptoethylamine)Selective for IgG hinge regions.Requires removal.[9]Use for Antibody-Drug Conjugates (ADCs).[1]

Protocol A: TCEP Reduction (Recommended)

  • Prepare protein at 1–5 mg/mL in Conjugation Buffer (PBS, pH 7.2, 5 mM EDTA).

    • Note: EDTA chelates divalent metals that catalyze thiol oxidation.

  • Add 2–5 molar equivalents of TCEP hydrochloride.

  • Incubate for 30 minutes at Room Temperature (RT).

  • Do not purify. Proceed directly to conjugation.

Conjugation Protocol (Core Workflow)

Materials:

  • Reduced Protein (from Protocol A).

  • Mal-PEG4-t-butyl ester (MW: ~500-600 Da range, check specific vendor CoA).

  • Solvent: Anhydrous DMSO or DMF.[4]

  • Buffer: PBS (pH 7.2–7.4) + 5 mM EDTA.

Step-by-Step Procedure:

  • Linker Solubilization:

    • Dissolve Mal-PEG4-t-butyl ester in anhydrous DMSO to a concentration of 10–50 mM .

    • Why? The t-butyl ester is hydrophobic. Dissolving directly in buffer may cause precipitation.

  • Reaction Setup:

    • Add the linker solution to the reduced protein sample.

    • Stoichiometry: Target a 10-20 molar excess of linker over protein thiol groups.

    • Solvent Tolerance: Ensure the final DMSO concentration is <10% (v/v) to prevent protein denaturation.

  • Incubation:

    • Incubate for 1–2 hours at RT or 4 hours at 4°C .

    • Tip: Protect from light if the protein is photosensitive.

  • Quenching (Optional but Recommended):

    • Add excess thiol (e.g., 10 mM L-Cysteine or Mercaptoethanol) to quench unreacted maleimide groups. Incubate for 15 mins.

    • Why? Prevents non-specific crosslinking during purification.

  • Purification:

    • Remove excess linker and organic solvent via Size Exclusion Chromatography (SEC) (e.g., PD-10 column) or Dialysis against PBS.

Quality Control: Ellman’s Assay

To verify conjugation, quantify the loss of free thiols.[10]

Principle: Ellman’s Reagent (DTNB) reacts with free thiols to produce TNB²⁻ (yellow, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 = 412 nm).[3][11] A decrease in absorbance compared to the control indicates successful blocking of thiols by the maleimide.

Protocol:

  • Prepare Reagent: 4 mg/mL DTNB in 0.1 M Sodium Phosphate, pH 8.0.

  • Sample Prep: Take 50 µL of conjugated protein and 50 µL of unconjugated (reduced) control.

  • Reaction: Add 50 µL DTNB + 250 µL Buffer to samples. Incubate 15 mins at RT.[3][11][12]

  • Measurement: Read Absorbance at 412 nm.

  • Calculation:

    
    
    

Advanced Protocol: t-Butyl Ester Deprotection

WARNING: This step uses Trifluoroacetic Acid (TFA).[9][13] Do NOT perform this on protein conjugates. This is strictly for peptide or small molecule intermediates.

Objective: Convert the t-butyl ester to a free carboxylic acid (-COOH).

  • Dissolution: Dissolve the peptide-linker conjugate in Dichloromethane (DCM) .

  • Acidification: Add an equal volume of TFA (Final concentration: 50% v/v).

    • Scavengers: If the peptide contains Met, Trp, or Tyr, add 2.5% Triisopropylsilane (TIS) and 2.5% Water to scavenge t-butyl cations.

  • Incubation: Stir at RT for 1–2 hours.

  • Work-up: Evaporate the TFA/DCM under a stream of nitrogen. Precipitate the product in cold diethyl ether.

Troubleshooting Guide

Troubleshooting Problem Issue Observed Precip Precipitation during Reaction Problem->Precip LowYield Low Conjugation Efficiency Problem->LowYield Solvent Check DMSO % (Keep <10%) Precip->Solvent Hydrophobicity Linker too hydrophobic? Switch to Mal-PEG12-t-butyl Precip->Hydrophobicity pHCheck Check pH Is it < 6.0 or > 8.0? LowYield->pHCheck TCEP Did you reduce? Disulfides don't react LowYield->TCEP Hydrolysis Old Reagent? Maleimide hydrolyzed LowYield->Hydrolysis

Figure 2: Decision tree for common conjugation issues.

References

  • Hermanson, G. T. (2013).[5] Bioconjugate Techniques (3rd ed.).[5] Academic Press. (The definitive guide on maleimide chemistry and pH specificity).

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.

  • Rink, H. (1987). "Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin." Tetrahedron Letters, 28(33), 3787-3790. (Foundational chemistry for acid-labile protecting groups like t-butyl esters).
  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70-77.

Sources

Application Note: Precision Nanoparticle Engineering using Mal-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Mal-PEG4-t-butyl ester (Maleimide-PEG4-tert-butyl ester) in the surface modification of nanoparticles (NPs). Unlike standard heterobifunctional crosslinkers (e.g., Mal-PEG-NHS), this molecule offers a protected carboxyl group (t-butyl ester). This unique feature allows for "Ligand-First" assembly in organic solvents, superior solubility control, and orthogonal protection strategies that prevent premature crosslinking or hydrolysis during complex multi-step syntheses.

Key Chemical Advantages
  • Orthogonality: The t-butyl ester is inert to amines and thiols, allowing the Maleimide-Thiol reaction to proceed without competing carboxyl-amine interactions.

  • Solubility: The lipophilic t-butyl group enhances solubility in organic solvents (DCM, DMF), facilitating conjugation with hydrophobic ligands or polymers before aqueous transfer.

  • Defined Spacer: The PEG4 (16-atom) spacer provides sufficient flexibility to reduce steric hindrance between the nanoparticle surface and the targeting ligand, enhancing receptor binding affinity.

Mechanism of Action & Workflow

The utility of Mal-PEG4-t-butyl ester relies on a three-stage chemical workflow: Conjugation, Deprotection, and Activation.

Chemical Logic
  • Stage 1 (Capture): The Maleimide group reacts specifically with a free Thiol (-SH) on a ligand (peptide, aptamer, drug) via Michael Addition (pH 6.5–7.5).

  • Stage 2 (Unmasking): The t-butyl ester is removed via acidolysis (TFA/DCM), revealing a reactive Carboxylic Acid (-COOH).

  • Stage 3 (Anchoring): The newly exposed -COOH is activated (EDC/NHS) to form an amide bond with Amine-functionalized Nanoparticles (e.g.,

    
    -Mesoporous Silica, 
    
    
    
    -PLGA, or
    
    
    -Liposomes).
Visual Workflow (Graphviz)

G cluster_0 Phase I: Ligand Modification cluster_1 Phase II: Surface Anchoring Start Mal-PEG4-t-butyl ester Step1 Step 1: Michael Addition (pH 7.0 or Organic Solvent) Start->Step1 Ligand Thiol-Ligand (Peptide/Drug-SH) Ligand->Step1 Intermediate Ligand-S-Suc-PEG4-COOtBu (Protected Conjugate) Step1->Intermediate Stable Thioether Bond Step2 Step 2: Acidolysis (TFA / DCM) Intermediate->Step2 Removal of t-butyl ActiveAcid Ligand-S-Suc-PEG4-COOH (Free Acid) Step2->ActiveAcid Step3 Step 3: Activation & Coupling (EDC / NHS + NH2-Nanoparticle) ActiveAcid->Step3 FinalProduct Final Conjugate: Ligand-Linker-Nanoparticle Step3->FinalProduct Amide Bond Formation

Figure 1: Step-wise conjugation workflow illustrating the "Ligand-First" strategy, ensuring the carboxyl group remains inert until the ligand is successfully attached.

Detailed Experimental Protocols

Protocol A: Ligand-Linker Pre-Conjugation (The "Pro" Method)

Best for: Hydrophobic ligands or when precise stoichiometry of the ligand is required before attaching to the valuable nanoparticle.

Materials Required
  • Mal-PEG4-t-butyl ester (MW ~401.46 Da)[1]

  • Thiol-containing Ligand (e.g., cRGDfC-SH)

  • Anhydrous DMF or DMSO[]

  • Triethylamine (TEA) (if protonated thiols are used)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Amine-functionalized Nanoparticles (in PBS or water)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

Step 1: Thiol-Maleimide Coupling[][3]
  • Dissolution: Dissolve Mal-PEG4-t-butyl ester (1.2 equivalents) and the Thiol-Ligand (1.0 equivalent) in anhydrous DMF.

    • Note: If the ligand is a salt (e.g., hydrochloride), add 1.5–2.0 eq of TEA to ensure the thiol is nucleophilic.

  • Reaction: Stir the mixture under nitrogen at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Verify consumption of free thiol using Ellman’s Reagent or by HPLC.

  • Purification (Intermediate):

    • For Peptides: Precipitate in cold diethyl ether or purify via semi-prep HPLC.

    • For Small Molecules: Flash chromatography (Silica gel) can be used as the t-butyl ester renders the conjugate lipophilic.

Step 2: t-butyl Deprotection (Acidolysis)
  • Preparation: Dissolve the purified Ligand-Linker-t-butyl ester in a solution of 50% TFA in DCM (v/v).

    • Volume: Ensure concentration is roughly 10–20 mg/mL.

  • Reaction: Stir at RT for 1–2 hours.

    • Critical Check: Monitor by LC-MS for the loss of the t-butyl group (-56 Da mass shift).

  • Work-up: Evaporate the solvent under reduced pressure (Rotavap) or nitrogen stream.

  • Wash: Co-evaporate with toluene (2x) or DCM (2x) to remove trace TFA. Residual TFA will inhibit the subsequent EDC reaction.

Step 3: Nanoparticle Conjugation
  • Activation: Dissolve the dried Ligand-Linker-COOH in Activation Buffer (MES pH 5.5 or dry DMSO). Add EDC (5 eq) and NHS (5 eq). React for 15 minutes.

  • Coupling: Add the activated mixture to the Amine-Nanoparticles suspended in Phosphate Buffer (PBS, pH 7.4–8.0).

    • Ratio: Use a molar excess of ligand relative to surface amines (typically 10:1 to 50:1 depending on desired density).

  • Incubation: React for 2–4 hours at RT or overnight at 4°C.

  • Purification: Centrifuge or dialyze (MWCO appropriate for NP size) to remove unbound ligand and byproducts. Resuspend in storage buffer.

Protocol B: Surface Modification of Gold Nanoparticles (AuNPs)

Best for: Creating a carboxyl-functionalized "stealth" layer on AuNPs for later activation.

  • Reduction: Ensure AuNPs are citrate-stabilized or have displaceable ligands.

  • Thiol Exchange: Dissolve Mal-PEG4-t-butyl ester in ethanol/water. Add to AuNP solution.

    • Mechanism:[4][5][6][7] The Maleimide group is not the anchor here. Wait—Correction:

    • Scientific Integrity Check: Maleimides do not bind gold strongly; Thiols do. If using this specific molecule on Gold, you must react the Maleimide with a dithiol linker or use the molecule to attach a Thiol-Ligand to the gold?

    • Correct Application: This molecule is not designed to anchor directly to Gold via the Maleimide. It is designed to link a Thiol-Ligand to an Amine-Surface (as in Protocol A).

    • Alternative: If the user wishes to attach this to a Thiol-Surface (e.g., Thiolated Silica), the Maleimide reacts with the surface, exposing the t-butyl ester outward.

    • Protocol Adjustment:Attachment to Thiolated-NPs.

Protocol B (Revised): Functionalizing Thiolated Nanoparticles
  • Reaction: Add Mal-PEG4-t-butyl ester (excess) to Thiol-functionalized NPs (e.g., Silica-SH) in pH 7.0 buffer/DMSO.

  • Blocking: Add Cysteine or Mercaptoethanol to quench unreacted maleimides on the surface (optional, but recommended if high density is not achieved).

  • Deprotection: Resuspend NPs in 10% TFA/Water (if NP core is acid stable) or mild acid. Note: Solid phase deprotection is slower.

  • Result: A Carboxyl-PEG-functionalized Nanoparticle ready for amine-drug conjugation.

Data Presentation & Quality Control

Comparative Analysis of Linker Strategies
FeatureMal-PEG4-t-butyl esterMal-PEG4-NHS esterMal-PEG4-Acid
Carboxyl State Protected (Hydrophobic)Activated (Reactive)Free (Acidic)
Solubility High in Organic Solvents (DCM, CHCl3)ModerateHydrophilic
Primary Use Pre-conjugation to ligand; Orthogonal synthesisDirect "One-pot" crosslinkingStandard conjugation
Stability High (Indefinite shelf life)Low (Hydrolyzes in moisture)High
Reaction Order Thiol

Acid

Amine
Amine

Thiol
Thiol

Amine (requires activation)
QC Checkpoints
  • NMR Spectroscopy (

    
    H-NMR): 
    
    • Before Deprotection: Look for the strong singlet at

      
       1.44 ppm (9H, t-butyl group).
      
    • After Deprotection: Disappearance of the 1.44 ppm peak confirms successful acidolysis.

  • Zeta Potential:

    • Amine-NP (Start): Positive charge (+20 to +40 mV).

    • Ligand-Conjugated NP (End): Shift towards neutral or negative, depending on the ligand pI and surface coverage.

  • Ellman's Assay: Use to quantify free thiols on the ligand before and after reaction with the Maleimide to calculate coupling efficiency.

References

  • Greg T. Hermanson.Bioconjugate Techniques. 3rd Edition, Academic Press, 2013. (The definitive guide on heterobifunctional crosslinkers and maleimide chemistry).
  • Nair, D. P., et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, vol. 26, no. 1, 2014, pp. 724-744. Link

  • BroadPharm. "Mal-PEG4-t-butyl ester Product Data & Properties." BroadPharm Catalog. Accessed 2023. Link

  • Baldwin, A. D., & Kiick, K. L. "Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments." Bioconjugate Chemistry, vol. 22, no. 10, 2011, pp. 1946–1953. (Discusses stability of the succinimide ring). Link

  • AxisPharm. "PEG-t-butyl ester Applications in Drug Delivery." AxisPharm Application Notes. Accessed 2023. Link

Sources

Purifying Mal-PEG4-t-butyl Ester Conjugates: A Detailed Guide to HPLC Protocology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in PEGylated Conjugate Development

In the landscape of advanced drug delivery and bioconjugation, polyethylene glycol (PEG) linkers have become indispensable tools for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Among these, heterobifunctional linkers like Maleimide-PEG4-t-butyl ester are of particular interest. They enable the precise, covalent attachment of PEG chains to thiol-containing molecules, such as peptides, proteins, or small-molecule drugs, through a stable thioether bond formed via a Michael addition reaction. The t-butyl ester moiety serves as a protecting group for a carboxylic acid, which can be deprotected post-conjugation for further functionalization.

The success of these conjugates in therapeutic applications hinges on their purity. A homogenous product, free from unreacted starting materials and side products, is essential for ensuring predictable in vivo behavior, efficacy, and safety. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as the gold standard for the purification and analysis of these conjugates.[1] This application note provides a comprehensive, in-depth guide to developing a robust RP-HPLC purification protocol for Mal-PEG4-t-butyl ester conjugates, tailored for researchers, scientists, and drug development professionals.

Understanding the Chemistry: Key Properties of Mal-PEG4-t-butyl Ester Conjugates

A successful purification strategy is built upon a solid understanding of the physicochemical properties of the target molecule and potential impurities.

  • The Maleimide-Thiol Adduct: The maleimide group reacts specifically with free sulfhydryl groups (thiols) at a pH range of 6.5-7.5 to form a stable thioether linkage.[2] While generally stable, this bond can be susceptible to a retro-Michael reaction, particularly in the presence of excess thiols.[1] Ring-opening hydrolysis of the succinimide ring post-conjugation can enhance stability.[3]

  • The PEG4 Spacer: The tetraethylene glycol (PEG4) linker imparts hydrophilicity to the conjugate, which can influence its retention behavior on a reverse-phase column.

  • The t-Butyl Ester Protecting Group: This group is stable under neutral and basic conditions but is readily cleaved under acidic conditions, such as in the presence of trifluoroacetic acid (TFA), to yield a free carboxylic acid.[4] This lability must be considered during HPLC method development, as premature deprotection can occur in acidic mobile phases.

Visualizing the Purification Workflow

The overall process, from the initial conjugation reaction to the purified product, can be visualized as a streamlined workflow.

G cluster_0 Conjugation Reaction cluster_1 Purification cluster_2 Analysis & Final Product thiol Thiol-containing Molecule reaction Thiol-Maleimide Coupling (pH 6.5-7.5) thiol->reaction peg_linker Mal-PEG4-t-butyl ester peg_linker->reaction crude Crude Reaction Mixture reaction->crude sample_prep Sample Preparation (e.g., Quenching, Dilution) crude->sample_prep hplc Preparative RP-HPLC sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection analysis Purity Analysis (Analytical HPLC, MS) fraction_collection->analysis lyophilization Solvent Removal (Lyophilization) analysis->lyophilization final_product Purified Conjugate lyophilization->final_product

Caption: Workflow for the purification of Mal-PEG4-t-butyl ester conjugates.

Materials and Methods

This section details the necessary reagents and equipment for the successful purification of Mal-PEG4-t-butyl ester conjugates.

Equipment:

  • Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • UV-Vis detector (wavelength selection based on the chromophore of the conjugated molecule)

    • Fraction collector

  • Analytical HPLC or UPLC system for purity analysis

  • Mass Spectrometer (MS), preferably coupled to the analytical HPLC, for identity confirmation

  • Lyophilizer (freeze-dryer)

  • pH meter

  • Vortex mixer

  • Centrifuge

Chemicals and Reagents:

  • Crude Mal-PEG4-t-butyl ester conjugate reaction mixture

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA), HPLC grade (0.1% v/v in mobile phases is common)[5]

  • DMSO or DMF (for sample dissolution)

  • Nitrogen gas for solvent degassing (optional, if degasser is not integrated into the HPLC system)

HPLC Column:

  • Preparative Column: A C18 reverse-phase column is a robust starting point for the purification of these conjugates due to its strong hydrophobic interactions, which are generally effective for retaining and separating PEGylated molecules.[6] A C8 column can be considered for more polar conjugates or when faster elution is desired.[7]

  • Analytical Column: A C18 column with a smaller particle size (e.g., <5 µm) for high-resolution analysis of the collected fractions.

Parameter Preparative Column Analytical Column
Stationary Phase C18 SilicaC18 Silica
Particle Size 5-10 µm1.8-5 µm
Pore Size 100-300 Å100-130 Å
Dimensions e.g., 19 x 150 mme.g., 4.6 x 150 mm

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the purification of a Mal-PEG4-t-butyl ester conjugate from a crude reaction mixture.

Part 1: Sample Preparation

  • Reaction Quenching (if necessary): If the conjugation reaction has not gone to completion and there is a risk of further reaction or side reactions, it may be necessary to quench it. This can often be achieved by acidifying the reaction mixture, for example, by adding a small amount of acetic acid or formic acid. This will protonate any remaining free thiols, preventing them from reacting further.

  • Initial Work-up: For many small molecule conjugations, a simple liquid-liquid extraction or solid-phase extraction (SPE) can be performed to remove a significant portion of the unreacted starting materials. A C18 SPE cartridge can be effective for this purpose.[8]

  • Dissolution: Dissolve the crude reaction mixture or the partially purified product in a minimal amount of a suitable solvent. DMSO or DMF are often good choices due to their strong solvating power. The final sample should be fully dissolved to prevent clogging of the HPLC column.

  • Filtration: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any particulates. Carefully transfer the supernatant to a clean vial. Alternatively, filter the sample through a 0.22 µm syringe filter compatible with the dissolution solvent.

Part 2: HPLC Method Development and Purification

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. The TFA serves as an ion-pairing agent, which can improve peak shape for polar and ionizable compounds.[9] However, be mindful that prolonged exposure to acidic conditions can lead to the deprotection of the t-butyl ester.[4]

  • Gradient Elution: A linear gradient is typically effective for separating the conjugate from its impurities. A shallow gradient often provides the best resolution for closely eluting species.[10]

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min) Curve
0955Dependent on column sizeLinear
5955"Linear
35595"Linear
40595"Linear
41955"Linear
50955"Linear

Note: This is a starting point and should be optimized based on the specific conjugate's retention behavior.

  • Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Monitor the chromatogram at a wavelength where the conjugate has significant absorbance. Collect fractions corresponding to the main product peak. It is advisable to collect smaller fractions across the peak to isolate the purest portions.

  • Post-Purification Column Wash: After the purification run, wash the column with a high percentage of Mobile Phase B (e.g., 95%) for several column volumes to remove any strongly retained impurities. Then, re-equilibrate the column to the initial conditions if another run is to be performed.

Part 3: Purity Analysis and Product Recovery

  • Analytical HPLC: Analyze an aliquot of each collected fraction using an analytical HPLC system with a C18 column. This will allow for the determination of the purity of each fraction.

  • Mass Spectrometry: Confirm the identity of the purified product by LC-MS. The observed mass should correspond to the expected mass of the Mal-PEG4-t-butyl ester conjugate.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a freezer at -80°C) and then lyophilize to remove the mobile phase solvents. The final product should be a fluffy, white to off-white solid.

Troubleshooting Common HPLC Purification Issues

Problem Potential Cause Suggested Solution
Broad Peaks - Polydispersity of the PEG linker- Secondary interactions with the column- Use a high-quality, monodisperse PEG reagent if possible.- Optimize the mobile phase pH or ionic strength.
Peak Tailing - Interaction of basic functional groups with residual silanols on the column- Lower the mobile phase pH with an additive like TFA.[7]- Use an end-capped column.
Low Recovery - Irreversible binding to the column- Precipitation on the column- Increase the percentage of organic modifier in the elution gradient.- Decrease the sample concentration.
Unexpected Peaks - Deprotection of the t-butyl ester- Hydrolysis of the maleimide ring- Minimize exposure to acidic conditions if deprotection is not desired.- Ensure the conjugation reaction is performed at the optimal pH (6.5-7.5).[2]

Conclusion: Ensuring the Integrity of Your Conjugate

The purification of Mal-PEG4-t-butyl ester conjugates by RP-HPLC is a critical step in the development of novel therapeutics and research tools. A well-designed purification protocol, grounded in an understanding of the conjugate's chemical properties, is paramount for achieving the high purity required for downstream applications. By carefully selecting the appropriate column and mobile phase, optimizing the gradient elution, and diligently analyzing the collected fractions, researchers can confidently isolate their target conjugate and advance their scientific endeavors.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

  • Fontaine, S. D., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 59(43), 18868-18872. Retrieved from [Link]

  • Wang, J., et al. (2019). Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 164, 439-446. Retrieved from [Link]

  • St. Amant, A. H., et al. (2019). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 25(11), e3211. Retrieved from [Link]

  • Wang, J., Yang, S. H., & Zhang, K. (2019). Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. Journal of pharmaceutical and biomedical analysis, 164, 439–446. Retrieved from [Link]

  • d'Arcy, R., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace@MIT. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Stoll, D. R. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America, 40(9), 416-420. Retrieved from [Link]

  • ResearchGate. (n.d.). Pre-stretching experiment of maleimide–thiol conjugates. Retrieved from [Link]

  • Tzemperouli, E., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(13), 6849-6877. Retrieved from [Link]

  • Chromatography Forum. (2015). Methods for pegylated separations. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 547, 3–54. Retrieved from [Link]

  • Syngene. (n.d.). Targeted Protein Degradation at Syngene. Retrieved from [Link]

  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate chemistry, 26(2), 145-152. Retrieved from [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Semantic Scholar. (2019). Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. Retrieved from [Link]

  • Kumbhani, S. (2021). Purify & Isolate Your Compounds Using Flash & Preparative HPLC. Retrieved from [Link]

  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]

  • Chromatography Forum. (2008). the role of TFA on Reverse phase chromatography? Retrieved from [Link]

Sources

Introduction to Mal-PEG4-t-butyl ester: A Versatile Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the proper storage, handling, and application of Mal-PEG4-t-butyl ester for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the chemical properties, stability, and detailed protocols for its use in bioconjugation.

Mal-PEG4-t-butyl ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1] Its unique structure comprises three key components: a maleimide group for selective reaction with thiols, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxyl group. This configuration allows for a sequential, controlled conjugation strategy. The hydrophilic PEG spacer enhances the solubility of the molecule and the resulting conjugate in aqueous environments.[2][3] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to enable a second conjugation step.[4]

The maleimide moiety reacts specifically with sulfhydryl groups (e.g., from cysteine residues in proteins or peptides) to form a stable thioether bond.[5][6] This reaction is highly efficient and chemoselective within a pH range of 6.5-7.5.[7] The strategic use of the t-butyl ester protecting group allows for the initial thiol conjugation to proceed without interference from the carboxyl group. Subsequent removal of the t-butyl group with an acid like trifluoroacetic acid (TFA) reveals a free carboxylic acid, which can then be coupled to an amine-containing molecule.[4]

Given the reactivity of its functional groups, meticulous storage and handling of Mal-PEG4-t-butyl ester are paramount to preserving its chemical integrity and ensuring the success and reproducibility of conjugation experiments.

Chemical Properties and Structure

A clear understanding of the molecular structure is fundamental to its application.

PropertyValue
Chemical Formula C₂₂H₃₆N₂O₉ (example for a related structure)
Molecular Weight 472.54 g/mol (example for a related structure)[4]
Purity Typically >95%
Appearance Varies (e.g., liquid, solid)
Functional Group 1 Maleimide (reacts with thiols)
Functional Group 2 t-butyl ester (acid-labile protected carboxylic acid)

Note: The exact formula and molecular weight can vary slightly between suppliers. Always refer to the product-specific certificate of analysis.

Critical Storage and Stability Protocols

Proper storage is essential to prevent degradation of the reactive moieties of Mal-PEG4-t-butyl ester.

Long-Term Storage: For optimal stability, the reagent should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and in the presence of a desiccant.[8][9][10]

Causality Behind Storage Conditions:

  • Moisture Sensitivity: The maleimide group is susceptible to hydrolysis in the presence of water, which opens the maleimide ring and renders it unreactive towards thiols.[8][11] PEG compounds are also often hygroscopic and can absorb moisture from the air, making a desiccated environment crucial.[9][10]

  • Temperature: Low temperatures (-20°C) slow down potential degradation pathways, preserving the compound's reactivity over time.[2][4]

Stability Considerations:

  • Maleimide Group: The stability of the maleimide group is pH-dependent. In aqueous solutions, hydrolysis is more rapid at alkaline pH (>7.5).[12] The ideal pH range for thiol-maleimide conjugation is 6.5-7.5, which offers a balance of good reaction kinetics and maleimide stability.[7]

  • t-Butyl Ester Group: This protecting group is stable under the neutral pH conditions used for the maleimide-thiol reaction but is readily cleaved by acidic conditions (e.g., using TFA).[4]

Safe Handling and Reagent Preparation

Adherence to proper handling procedures minimizes the risk of reagent degradation and ensures user safety.

Pre-use Handling:

  • Before opening, the vial must be equilibrated to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing inside the cold vial, which could compromise the reagent.[8][9][11]

  • Handle the compound in accordance with good industrial hygiene and safety practices.[13] This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[13][14]

Preparation of Stock Solutions: Mal-PEG4-t-butyl ester is not readily soluble in aqueous buffers. Therefore, stock solutions must be prepared in a dry, water-miscible organic solvent.

  • Recommended Solvents: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11]

  • Protocol:

    • Add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.

    • Vortex the vial until the reagent is completely dissolved.

  • Crucial Insight: Stock solutions should be prepared immediately before use .[8][11] Do not store solutions, as the maleimide group will hydrolyze over time in the presence of even trace amounts of water.[11]

SolventSolubility
WaterSoluble (after initial dissolution in organic solvent)[2]
DMSOSoluble[2]
DMFSoluble[11]
Methylene ChlorideSoluble[10]

Application Protocol: A Two-Step Bioconjugation Workflow

This protocol outlines a general two-step procedure for conjugating a thiol-containing molecule (Molecule A) to an amine-containing molecule (Molecule B) using Mal-PEG4-t-butyl ester.

Step 1: Thiol-Maleimide Conjugation

This step involves the reaction of the maleimide group with a sulfhydryl group on Molecule A (e.g., a protein with a cysteine residue).

Caption: Thiol-Maleimide Conjugation Reaction.

Methodology:

  • Dissolve the thiol-containing Molecule A in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5.

  • Prepare a fresh stock solution of Mal-PEG4-t-butyl ester in anhydrous DMSO as described previously.

  • Add a 10-20 fold molar excess of the dissolved Mal-PEG4-t-butyl ester to the solution of Molecule A. Note: The final concentration of DMSO should typically be kept below 10% to avoid denaturation of proteins.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[11]

  • Remove the excess, unreacted Mal-PEG4-t-butyl ester using a desalting column or dialysis.

Causality and Trustworthiness:

  • The specified pH range (6.5-7.5) is critical for ensuring the chemoselective reaction of the maleimide with the thiol, as the reaction rate with amines is about 1,000 times slower at this pH.[7][15] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with amines.[7]

  • A molar excess of the linker drives the reaction to completion, ensuring that most of the available thiol groups are labeled.

  • Purification is a self-validating step, ensuring that subsequent reactions are not compromised by the presence of unreacted linker.

Step 2: Deprotection of the t-butyl Ester

This step exposes the terminal carboxylic acid, preparing the conjugate for the second coupling reaction.

Overall_Workflow Two-Step Conjugation Workflow Start Molecule A-SH + Mal-PEG4-tBu Step1 Thiol-Maleimide Reaction (pH 6.5-7.5) Start->Step1 Intermediate Molecule A-S-Mal-PEG4-tBu Step1->Intermediate Step2 Deprotection (TFA) Intermediate->Step2 Activated Molecule A-S-Mal-PEG4-COOH Step2->Activated Step3 Amide Coupling (EDC/NHS + Molecule B-NH2) Activated->Step3 Final Final Conjugate: Molecule A-S-Mal-PEG4-CO-NH-Molecule B Step3->Final

Caption: Overall Two-Step Conjugation Workflow.

Methodology:

  • Dissolve the deprotected conjugate (Molecule A-S-Mal-PEG4-COOH) in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Activate the carboxylic acid by adding EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Add the amine-containing Molecule B to the reaction mixture.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography.

Causality and Trustworthiness:

  • EDC/NHS chemistry is a well-established and efficient method for forming stable amide bonds between a carboxylic acid and a primary amine. [12]The NHS ester intermediate is more stable than the EDC-activated acid, leading to higher coupling efficiencies.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Thiol Conjugation - Hydrolyzed Mal-PEG4-t-butyl ester due to improper storage or handling.- Incorrect buffer pH (too low or too high).- Presence of thiol-containing reagents (e.g., DTT, BME) in the buffer.- Use a fresh vial of the reagent, ensuring it is equilibrated to room temperature before opening.- Verify the reaction buffer pH is between 6.5 and 7.5.- Ensure all buffers are free of extraneous thiol-containing compounds.
Precipitation of Reagent/Biomolecule - Final concentration of organic solvent (e.g., DMSO) is too high.- The conjugate is not soluble in the reaction buffer.- Keep the final organic solvent concentration below 10%.- The PEG4 spacer generally improves solubility, but if issues persist, consider a linker with a longer PEG chain.
Inefficient Deprotection - Incomplete removal of aqueous buffer before adding TFA.- Insufficient reaction time or amount of TFA.- Ensure the conjugate is completely dry (lyophilized) before deprotection.- Increase incubation time or use a fresh solution of TFA.
Low Yield in Final Conjugate - Inefficient activation of the carboxylic acid.- Hydrolysis of the NHS-ester intermediate.- Use fresh EDC/NHS solutions.- Adjust the pH for the amine coupling step (typically pH 7.2-8.0).

References

  • Precise PEG. N-Mal-N-bis(PEG4-t-butyl ester). [Link]

  • AxisPharm. Mal-PEG-t-butyl ester. [Link]

  • Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. LabRoots Webinar. [Link]

  • Creative Biolabs. Mal-NH-PEG4-OtBu PEGylation Crosslinker. [Link]

  • Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. Chemistry, 26(68), 15867-15870. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]

  • Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. [Link]

  • AxisPharm. PEG-t-butyl ester. [Link]

  • Wiley Online Library. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • RSC Publishing. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]

  • Anseth, K. S., et al. (2017). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH. [Link]

  • ResearchGate. (2025). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. [Link]

  • ACS Publications. (2006). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. [Link]

  • Google Patents. (2007). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.

Sources

Troubleshooting & Optimization

Side reactions of maleimide chemistry and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bioconjugation Technical Support Center.

Ticket Subject: Optimizing Maleimide Chemistry & Mitigating Side Reactions Assigned Specialist: Senior Application Scientist Status: Open

Overview: The Maleimide Paradox

Maleimide chemistry is the industry standard for cysteine-based bioconjugation due to its rapid kinetics and high selectivity. However, it operates on a "knife-edge" of stability. The very ring strain that makes maleimides reactive toward thiols also makes them susceptible to hydrolysis and off-target amine reactivity.

This guide addresses the three critical failure modes of maleimide chemistry:

  • Pre-conjugation Hydrolysis: The reagent "dies" before reaction.

  • Amine Cross-Reactivity: Loss of site-specificity (labeling Lysines).

  • Retro-Michael Addition: The conjugate falls apart in vivo (plasma instability).[1]

Part 1: The Reaction Landscape (Visualized)

To troubleshoot, you must visualize the competing pathways. The diagram below maps the "Happy Path" (Stable Conjugation) against the "Failure Modes."

Maleimide_Reaction_Landscape Maleimide Maleimide Reagent Thiosuccinimide Thiosuccinimide (Initial Conjugate) Maleimide->Thiosuccinimide Michael Addition (pH 6.5-7.5) Maleamic Maleamic Acid (DEAD REAGENT) Maleimide->Maleamic Hydrolysis (pH > 8.0) Storage in Water AmineAdduct Amine Adduct (Off-Target Lysine) Maleimide->AmineAdduct Cross-reactivity (pH > 7.5) Exchange Albumin-Drug Conjugate (Off-Target Toxicity) Maleimide->Exchange Thiol Exchange (in Plasma) Thiol Free Thiol (Cys) Thiol->Thiosuccinimide Michael Addition (pH 6.5-7.5) Thiosuccinimide->Maleimide Retro-Michael (Reversible) Hydrolyzed Succinamic Acid Thioether (STABILIZED PRODUCT) Thiosuccinimide->Hydrolyzed Ring Opening (Intentional Hydrolysis)

Figure 1: The Maleimide Reaction Landscape. Note the distinction between pre-conjugation hydrolysis (red/destructive) and post-conjugation hydrolysis (green/stabilizing).

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Specificity Issues (Amine Cross-Reactivity)

User Question: "I am seeing high background signal or a Drug-to-Antibody Ratio (DAR) higher than theoretically possible. Is my maleimide reacting with lysines?"

Technical Diagnosis: Yes. While maleimides are highly selective for thiols (reaction rate


 at pH 7.0), this selectivity degrades rapidly as pH rises.[2] At pH > 7.5, the unprotonated fraction of lysine amines increases, making them nucleophilic enough to attack the maleimide ring.

Protocol Adjustment:

  • Strict pH Control: Maintain reaction pH between 6.5 and 7.0 . Do not exceed pH 7.5.[3][2][4]

  • Buffer Selection: Use Phosphate-buffered saline (PBS) or MES buffer. Avoid amine-containing buffers (Tris, Glycine) which will compete for the maleimide.

  • Stoichiometry: If you must work at pH > 7.5 (e.g., for protein solubility), reduce the maleimide molar excess. High excess drives off-target kinetics.

Module B: Stability Issues (The Retro-Michael Addition)

User Question: "My ADC works in vitro, but in mouse models, we see rapid loss of the drug and off-target toxicity. What is happening?"

Technical Diagnosis: You are experiencing the Retro-Michael pathway .[5][6][7] The thioether bond formed between the maleimide and cysteine is not permanent; it is in equilibrium. In blood plasma, the maleimide can detach (deconjugate) and transfer to the highly abundant Cysteine-34 on Human Serum Albumin (HSA). This is known as "Thiol Exchange" [1].

The Fix: Intentional Hydrolysis Paradoxically, to stabilize the bond, you must break the ring. Hydrolyzing the thiosuccinimide ring (post-conjugation) to a succinamic acid thioether prevents the Retro-Michael reversal.[5][8]

Protocol Options:

  • Self-Hydrolyzing Maleimides: Use next-generation linkers (e.g., containing a basic amino group near the maleimide) that catalyze their own hydrolysis immediately after conjugation [2].[1][9]

  • High pH "Curing": After conjugation, briefly elevate pH to 8.5–9.0 at 37°C to force ring opening, then immediately quench. Note: This risks protein damage; validate carefully [3].

Module C: Reagent "Death" (Pre-Conjugation Hydrolysis)

User Question: "I added the maleimide to my protein, but I see zero conjugation. Mass spec shows the maleimide mass has increased by +18 Da."

Technical Diagnosis: Your maleimide reagent hydrolyzed before it could react with the protein. The maleimide ring opened to form maleamic acid , which is completely unreactive toward thiols.[10]

Root Causes & Solutions:

  • Moisture in Storage: Maleimides are moisture-sensitive. Store lyophilized at -20°C under argon/nitrogen.

  • Aqueous Stock Solutions: Never store maleimides in aqueous buffer.[2] Dissolve in anhydrous DMSO or DMF immediately before use.

  • Alkaline Buffers: Even brief exposure to pH > 8.0 before conjugation will destroy the reactive group.

Part 3: Comparative Data & Decision Matrix

Table 1: pH Effects on Maleimide Chemistry

pH ConditionThiol ReactivityAmine Reactivity (Side Reaction)Hydrolysis Risk (Reagent Death)Recommendation
pH < 6.0 SlowNegligibleLowToo slow for practical use.
pH 6.5 - 7.0 Optimal LowLowTarget Range.
pH 7.0 - 7.5 FastModerateModerateAcceptable, but monitor DAR.
pH > 8.0 Very FastHigh (Significant) High (Rapid Deactivation) Avoid.

Part 4: Validated Protocol (Standard Conjugation)

This protocol includes "Stop Points" and "QC Checks" to ensure integrity.

Materials:

  • Target Protein (reduced cysteines available)[11]

  • Maleimide-Linker stock (10 mM in anhydrous DMSO)

  • Conjugation Buffer: PBS, pH 7.0, 1 mM EDTA (EDTA prevents metal-catalyzed oxidation of cysteines).

Workflow:

  • Preparation (T-minus 10 mins):

    • Equilibrate protein to room temperature.

    • QC Check: Measure free thiol content using Ellman’s Reagent to confirm cysteines are reduced and available.

  • Activation:

    • Dissolve Maleimide in DMSO.

    • Critical: Do not prepare this solution in advance.

  • Conjugation:

    • Add Maleimide to Protein (Target 10-20 fold molar excess depending on protein concentration).

    • Incubate: 1 hour at Room Temp or 4°C overnight.

    • pH Check: Ensure pH stays at 7.0.

  • Quenching (The Safety Valve):

    • Add excess N-Acetylcysteine (NAC) or Beta-Mercaptoethanol to quench unreacted maleimide.

    • Why? This prevents the maleimide from reacting with amines during purification or storage.

  • Purification:

    • Remove excess reagent via Size Exclusion Chromatography (SEC) or dialysis.

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose failures rapidly.

Troubleshooting_Tree Start Problem Observed NoConj Low/No Conjugation Start->NoConj HighDAR High DAR / Heterogeneity Start->HighDAR Instability Drug Loss in Plasma Start->Instability CheckMass Check Mass Spec of Reagent: Is it +18 Da? NoConj->CheckMass CheckPH Check Reaction pH: Is it > 7.5? HighDAR->CheckPH CheckLinker Check Linker Chemistry: Standard vs. Stabilized? Instability->CheckLinker Sol1 Reagent Hydrolyzed. Use Anhydrous DMSO. CheckMass->Sol1 Yes Sol2 Amine Cross-Reactivity. Lower pH to 6.5-7.0. CheckPH->Sol2 Yes Sol3 Retro-Michael Addition. Switch to Self-Hydrolyzing Linker. CheckLinker->Sol3 Standard Maleimide

Figure 2: Decision Tree for Bioconjugation Troubleshooting.

References

  • Shen, B. Q., et al. (2012).[11][12][13][14] Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[14][15] Nature Biotechnology, 30(2), 184–189.[11][12][13] Link

  • Lyon, R. P., et al. (2014).[9][11] Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.[1][7][9][14] Nature Biotechnology, 32(10), 1059–1062.[9][11] Link

  • Tumey, L. N., et al. (2014).[6][11] Mild method for succinimide hydrolysis on ADCs: Impact on ADC potency, stability, exposure, and efficacy.[6][11] Bioconjugate Chemistry, 25(10), 1871–1880.[6][11] Link

  • Fontaine, S. D., et al. (2015). Hydrolysis of maleimides and the effects on the stability of antibody–drug conjugates. Bioconjugate Chemistry, 26(11), 2287–2296. Link

Sources

Technical Support Center: Optimizing Mal-PEG4-t-butyl ester Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Mal-PEG4-t-butyl ester in thiol-specific bioconjugation. Here, we address common challenges and frequently asked questions to ensure the successful and efficient formation of stable thioether bonds. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your specific applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Conditions

Q1: What is the optimal molar ratio of Mal-PEG4-t-butyl ester to my thiol-containing molecule (e.g., peptide, protein)?

A1: The ideal molar ratio is highly dependent on the specific reactivity of your thiol-containing molecule and the desired degree of labeling. A common starting point is a 10 to 20-fold molar excess of the maleimide reagent.[1] However, for some applications, a lower molar excess, such as 2:1 or 5:1, has proven effective.[2][3] It is strongly recommended to perform small-scale optimization experiments with varying molar ratios to determine the ideal conditions for your specific molecule. Driving the reaction to completion with a sufficient excess of the maleimide-PEG reagent can also simplify purification by minimizing the amount of unreacted thiol-containing starting material.[4]

Molar Ratio (Maleimide:Thiol)Typical ApplicationConsiderations
1:1 to 5:1Stoichiometric control, minimizing excess reagentMay result in incomplete conjugation.
10:1 to 20:1Driving reaction to completion, general protein labelingRecommended starting range for robust labeling.[1]
>20:1Difficult-to-label molecules or when maximizing conjugation is criticalIncreased need for efficient removal of excess reagent.

Q2: What is the recommended pH for the conjugation reaction?

A2: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][5] Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing competing side reactions.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][6]

  • Below pH 6.5: The reaction rate is significantly reduced because the thiol group is protonated, decreasing its nucleophilicity.[5]

  • Above pH 7.5: The maleimide group becomes susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid.[5][6] Additionally, reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of selectivity.[5][6]

Q3: What buffers are compatible with this reaction?

A3: Phosphate-buffered saline (PBS), Tris, or HEPES buffers at a pH of 7.0-7.5 are commonly used.[7] It is crucial that the buffer does not contain any free thiols, such as dithiothreitol (DTT), which would compete with your target molecule for reaction with the maleimide.

Q4: My protein has disulfide bonds. Do I need to reduce them before labeling?

A4: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). If you intend to label cysteine residues involved in disulfide bridges, you must first reduce these bonds. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective over a broad pH range and generally does not need to be removed prior to the conjugation step.[1]

Troubleshooting Low Yield & Side Reactions

Q5: I am observing low conjugation efficiency. What are the potential causes and solutions?

A5: Low conjugation efficiency can stem from several factors:

  • Incorrect Molar Ratio: As discussed in Q1, an insufficient excess of the Mal-PEG4-t-butyl ester can lead to an incomplete reaction. Try increasing the molar excess in your optimization experiments.

  • Maleimide Hydrolysis: If your stock solution of the maleimide reagent was prepared in an aqueous buffer and stored, or if the reaction pH is too high (above 7.5), the maleimide ring may have hydrolyzed.[6] It is best to prepare the maleimide stock solution fresh in an anhydrous solvent like DMSO or DMF.[8]

  • Oxidized Thiols: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds. Ensure proper reduction of disulfide bonds (see Q4) and consider degassing buffers to minimize oxidation.

  • Suboptimal pH: A pH below 6.5 will significantly slow down the reaction rate.[5] Verify the pH of your reaction buffer.

Q6: Are there any common side reactions I should be aware of?

A6: Yes, several side reactions can occur:

  • Maleimide Ring Hydrolysis: At pH values above 7.5, the maleimide ring can open, rendering it unreactive towards thiols.[2][6]

  • Reaction with Amines: At pH levels above 7.5, maleimides can react with primary amines, such as the side chain of lysine.[6]

  • Thiazine Rearrangement: When conjugating to an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative.[9] This rearrangement is more pronounced at basic pH.[9]

Side_Reactions cluster_main Desired Reaction Pathway (pH 6.5-7.5) cluster_side Potential Side Reactions Mal_PEG Mal-PEG4-t-butyl ester Conjugate Stable Thioether Conjugate Mal_PEG->Conjugate Michael Addition Hydrolysis Hydrolyzed Maleimide (Inactive) Mal_PEG->Hydrolysis pH > 7.5 Amine_Reaction Amine Adduct (Non-specific) Mal_PEG->Amine_Reaction pH > 7.5 (e.g., Lysine) Thiol Thiol-containing Molecule Thiol->Conjugate Thiazine Thiazine Rearrangement (N-terminal Cys) Conjugate->Thiazine Basic pH

Caption: Desired and potential side reactions in maleimide-thiol conjugation.

Post-Reaction & Purification

Q7: How can I remove the excess, unreacted Mal-PEG4-t-butyl ester after the reaction?

A7: Excess maleimide reagent can be removed using size-exclusion chromatography (SEC), such as with a desalting column.[1] For larger protein conjugates, ultrafiltration/diafiltration can also be an effective method.[10]

Q8: What about the t-butyl ester group? Do I need to deprotect it?

A8: The t-butyl ester is a protecting group for a carboxylic acid. If your downstream application requires a free carboxylic acid, you will need to deprotect it. This is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA). The specific conditions for deprotection will depend on the sensitivity of your conjugate to acid.

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation

This protocol provides a general workflow. Optimization of molar ratios and reaction times is recommended for each specific application.[7]

  • Prepare the Thiol-Containing Molecule:

    • Dissolve your protein or peptide in a suitable buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5.

    • If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[7]

  • Prepare the Mal-PEG4-t-butyl ester Solution:

    • Immediately before use, dissolve the Mal-PEG4-t-butyl ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Perform the Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the Mal-PEG4-t-butyl ester stock solution to the solution of your thiol-containing molecule.[11]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[11]

  • Purify the Conjugate:

    • Remove excess, unreacted maleimide reagent and other small molecules using a desalting column or dialysis.[1][11]

Monitoring Reaction Progress

The progress of the conjugation can be monitored by various analytical techniques:

  • HPLC: Reverse-phase HPLC can often separate the starting materials from the product, allowing for quantification of the reaction progress.[4]

  • Mass Spectrometry: LC-MS can be used to confirm the mass of the desired conjugate.

  • Thiol Quantification Assays: Kits are commercially available to quantify the amount of unreacted thiols remaining in the reaction mixture.[12]

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Thiol_Prep Prepare Thiol Molecule (pH 7.0-7.5 Buffer) TCEP_Reduction Optional: Reduce Disulfides (TCEP) Thiol_Prep->TCEP_Reduction Reaction Combine & Incubate (2h @ RT or O/N @ 4°C) TCEP_Reduction->Reaction Mal_Prep Prepare Fresh Mal-PEG4-t-butyl ester Stock (DMSO/DMF) Mal_Prep->Reaction Purification Purify Conjugate (SEC / Dialysis) Reaction->Purification Analysis Analyze Product (HPLC, LC-MS) Purification->Analysis

Caption: General experimental workflow for maleimide-thiol conjugation.

References

  • Insights into maleimide-thiol conjugation chemistry. DSpace. (2018). Retrieved from [Link]

  • Journal of Controlled Release Insights into maleimide-thiol conjugation chemistry. Kinam Park. (2018). Retrieved from [Link]

  • Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH. Retrieved from [Link]

  • Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. PMC. (2021). Retrieved from [Link]

  • Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. NIH. Retrieved from [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]

  • Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? ResearchGate. (2020). Retrieved from [Link]

Sources

Technical Support Center: Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Topic: Troubleshooting Aggregation & Turbidity in PEGylation Workflows

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a turbid reaction vessel or a chromatogram dominated by high-molecular-weight (HMW) species.

In my experience supporting bioconjugation workflows, aggregation during PEGylation is rarely random. It is a deterministic outcome of two competing forces: colloidal instability (induced by the polymer) and chemical cross-linking (induced by the reagent).

This guide does not just list steps; it isolates the variable causing your protein to crash. We will move from diagnostics to resolution using a self-validating experimental approach.

Module 1: The Mechanism (Why is this happening?)

Before we fix it, we must identify which type of aggregation you are facing.

Scenario A: The "Cloudy" Reaction (Non-Covalent Precipitation)
  • Symptom: The reaction mixture turns turbid immediately or slowly upon adding PEG.

  • Cause: The Excluded Volume Effect .[1]

    • The Physics: PEG is a "water-hog." As you add PEG, it occupies a massive hydrodynamic volume, effectively removing available water solvent for your protein. This increases the effective concentration of the protein, pushing it past its solubility limit (Fee & Van Alstine, 1981).

    • The Trap: Most researchers optimize protein solubility in buffer alone. They fail to account for the "crowding" effect of 20kDa–40kDa PEG chains.

Scenario B: The "Invisible" Aggregate (Covalent Cross-linking)
  • Symptom: Solution stays clear, but SDS-PAGE/SEC shows massive HMW smears or aggregates in the void volume.

  • Cause: Multi-point attachment .

    • The Chemistry: If using amine-reactive chemistry (NHS-esters) on a lysine-rich protein, you may be PEGylating too many sites, causing unfolding. Worse, if your PEG reagent has even trace amounts of bifunctionality (di-NHS), you are covalently cross-linking proteins together.

Module 2: Diagnostic Protocols

Do not proceed to a full-scale reaction until you have run the PEG Spike Test . This determines the "Critical PEG Concentration" (CPC) for your specific protein.

Protocol: The PEG Spike Test (Thermodynamic Stability Screen)

Goal: Determine the maximum concentration of PEG your protein can tolerate before precipitating via excluded volume.

Materials:

  • Native Protein (1 mg/mL)

  • Inert PEG (same MW as your reagent, e.g., methoxy-PEG-OH, non-reactive)

  • 96-well plate or microcentrifuge tubes

Steps:

  • Prepare Stocks: Create a 40% (w/v) stock of inert PEG in your reaction buffer.

  • Titration: Set up 5 tubes with constant protein concentration (e.g., 1 mg/mL) and increasing PEG concentrations: 0%, 2%, 5%, 10%, 20%.

  • Incubation: Incubate at your intended reaction temperature (e.g., 4°C or 25°C) for 1 hour.

  • Readout:

    • Visual: Check for turbidity.[2]

    • Quantitative: Spin down (10,000 x g, 5 min). Measure A280 of the supernatant .

  • Analysis: Plot % Soluble Protein vs. % PEG. The point where solubility drops below 90% is your Critical PEG Concentration .

Rule of Thumb: Your actual conjugation reaction must contain a total PEG concentration 50% below this critical threshold.

Module 3: Reaction Optimization & Troubleshooting

If the Spike Test passes but you still see aggregation, consult this matrix.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Immediate Precipitation pH is too close to pIShift pH: Move buffer pH at least 1–2 units away from the protein's isoelectric point (pI). PEG shielding reduces effective surface charge, making pI proximity more dangerous.
Turbidity over time High Local ConcentrationDynamic Mixing: Do not add PEG as a solid or a bolus. Add a PEG stock solution dropwise while stirring. High local concentrations trigger nucleation.
HMW Smear (SDS-PAGE) Over-PEGylationReduce Molar Ratio: Drop PEG:Protein ratio. If using NHS-PEG, try 2:1 or 3:1. High ratios force PEG onto buried lysines, causing unfolding.
Dimer/Trimer Bands Bifunctional ReagentReagent QC: Verify your PEG reagent is monofunctional. "Diol" contamination in mPEG starting material can lead to bifunctional cross-linkers.
Loss of Activity Active Site BlockageAdd Substrate: Perform the reaction in the presence of the protein's substrate or a reversible inhibitor to "protect" the active site.
Module 4: Visualization of Mechanisms

The following diagrams illustrate the decision logic and the physical mechanism of aggregation.

Figure 1: The Excluded Volume Mechanism & Decision Tree

Caption: Logic flow for distinguishing between steric crowding (solubility) and chemical cross-linking issues.

PEG_Aggregation_Logic Start Aggregation Detected CheckType Is the solution turbid? Start->CheckType Turbid Yes: Turbid/Precipitate CheckType->Turbid Clear No: Clear but HMW on Gel CheckType->Clear ExVol Mechanism: Excluded Volume Effect (PEG crowds out protein) Turbid->ExVol CrossLink Mechanism: Covalent Cross-linking or Hydrophobic Unfolding Clear->CrossLink Action1 Action: Run PEG Spike Test ExVol->Action1 Action2 Action: Dilute Reaction 2x ExVol->Action2 CheckReagent Check Reagent Quality (Bifunctional impurities?) CrossLink->CheckReagent Action3 Action: Switch to Site-Specific (N-term or Cys) CheckReagent->Action3

Figure 2: Optimization Workflow for Amine-PEGylation

Caption: Step-by-step optimization to balance yield vs. aggregation.

Optimization_Workflow Step1 1. Define pH (pH != pI +/- 1) Step2 2. PEG Spike Test (Find Max [PEG]) Step1->Step2 Step3 3. Ratio Scout (Test 2:1, 5:1, 10:1) Step2->Step3 Step4 4. Analyze SEC (Check Monomer %) Step3->Step4 Feedback Aggregates? Step4->Feedback Feedback->Step1 Yes: Change Buffer Feedback->Step3 Yes: Reduce Ratio

Module 5: Post-Reaction Purification

If you cannot prevent aggregation entirely, you must separate it. Note that standard purification rules change after PEGylation.

FAQ: Purification Strategies

Q: Why do my aggregates co-elute with my PEGylated protein on IEX? A: PEG shielding. The PEG chain forms a "hydration shell" that masks the surface charge of the protein. Heavily PEGylated species (and soluble aggregates) may not bind to the column at all, or they may elute in the flow-through.

  • Recommendation: Use Size Exclusion Chromatography (SEC) as your primary polishing step.

Q: Can I use Hydrophobic Interaction Chromatography (HIC)? A: Proceed with caution. While HIC is excellent for separating native from PEGylated protein (since PEG alters hydrophobicity), PEG itself can interact strongly with HIC resins (butyl/octyl sepharose).

  • Protocol Adjustment: Use a lower salt start gradient than usual. High salt (used to bind proteins to HIC) exacerbates the "salting-out" effect of PEG, potentially causing precipitation on the column.

Q: How do I remove the "super-aggregates" (Void Volume)? A: Use a pre-filter or a guard column. Large PEG-protein aggregates are sticky. They will foul your expensive Superdex/Sepharose columns. Always filter your reaction mixture (0.22 µm) before injection.

References
  • Fee, C. J., & Van Alstine, J. M. (1984). "Prediction of protein solubility in polyethylene glycol solutions." Biotechnology and Bioengineering. (Establishes the mechanism of excluded volume precipitation).

  • Pasut, G., & Veronese, F. M. (2012). "State of the art in PEGylation: The great versatility of the polymer for polymer-based drug delivery." Journal of Controlled Release. (Comprehensive review of chemistry and stability).

  • Bailon, P., et al. (2001).[3] "Rational design of a potent, long-lasting form of interferon: A 40 kDa branched polyethylene glycol-conjugated interferon alpha-2a for the treatment of hepatitis C." Bioconjugate Chemistry. (Case study on optimizing conditions to prevent isomers/aggregates).

  • Cytiva (formerly GE Healthcare). "Purification of PEGylated proteins." Application Note. (Technical details on SEC and IEX behavior of conjugates).

Sources

Instability of maleimide-thiol linkage and how to improve it

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for maleimide-thiol conjugation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing maleimide chemistry for bioconjugation and may be encountering challenges related to the stability of the resulting linkage. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of maleimide-thiol chemistry and enhance the stability and performance of your conjugates.

Understanding the Instability of the Maleimide-Thiol Linkage

The reaction between a maleimide and a thiol is a cornerstone of bioconjugation, prized for its speed and specificity, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] This Michael addition reaction forms a thiosuccinimide linkage, covalently connecting a payload to a biomolecule.[2][3][4] However, the apparent simplicity of this reaction belies a significant challenge: the resulting bond can be unstable under physiological conditions.[3][5]

Two primary chemical pathways contribute to this instability:

  • Retro-Michael Reaction: This is the reversal of the initial conjugation, where the thiosuccinimide linkage breaks, reforming the original maleimide and thiol.[1][5][6] This deconjugation can lead to premature release of the payload, reducing the efficacy of therapeutics like ADCs and increasing the potential for off-target toxicity.[1][5] The reformed maleimide can then react with other thiols, such as serum albumin, leading to "payload migration".[2]

  • Hydrolysis: The succinimide ring of the maleimide-thiol adduct is susceptible to hydrolysis, which involves the opening of the ring to form a succinamic acid thioether.[7][8] Interestingly, this hydrolysis can be beneficial, as the ring-opened product is stable and resistant to the retro-Michael reaction, effectively "locking" the conjugate.[1][7][9] However, for conventional N-alkyl maleimides, this hydrolysis is often slow, leaving a window of opportunity for deconjugation to occur.[1][10]

The interplay between these two competing reactions is a critical factor in the overall stability of a maleimide-thiol conjugate.

G cluster_0 Maleimide-Thiol Conjugation & Instability Pathways cluster_1 Instability Pathways Maleimide Maleimide Thiosuccinimide Thiosuccinimide Adduct (Potentially Unstable) Maleimide->Thiosuccinimide Michael Addition Thiol Thiol Thiol->Thiosuccinimide Retro_Michael Retro-Michael Reaction (Deconjugation) Thiosuccinimide->Retro_Michael Reversible Hydrolysis Succinimide Ring Hydrolysis Thiosuccinimide->Hydrolysis Irreversible Retro_Michael->Maleimide Retro_Michael->Thiol Stable_Product Stable Ring-Opened Product Hydrolysis->Stable_Product

Caption: Competing pathways of the maleimide-thiol adduct.

Troubleshooting Guide

This section addresses common issues encountered during and after maleimide-thiol conjugation, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions & Explanations
Low Conjugation Yield 1. Maleimide Hydrolysis Prior to Conjugation: The maleimide reagent may have hydrolyzed to the non-reactive maleamic acid before reacting with the thiol.[11] This is accelerated at higher pH and temperature.[11] 2. Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5.[2][11][12] Below pH 6.5, the thiol is protonated and less nucleophilic, slowing the reaction.[12] Above pH 7.5, maleimide hydrolysis and reaction with amines become significant side reactions.[2][12] 3. Insufficient Thiol Reduction: Disulfide bonds in the protein have not been adequately reduced to free thiols.1. Use Fresh Maleimide Solutions: Prepare maleimide solutions immediately before use. Store stock solutions in an anhydrous solvent like DMSO. 2. Optimize Reaction Buffer: Use a degassed buffer within the pH 6.5-7.5 range. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.4.[11] 3. Ensure Complete Reduction: Use a sufficient excess of a reducing agent like TCEP and confirm reduction before adding the maleimide.
Conjugate Instability / Payload Loss in Plasma/Serum 1. Retro-Michael Reaction: The thiosuccinimide linkage is reverting, especially in the presence of endogenous thiols like glutathione.[6] 2. Slow Hydrolysis of the Succinimide Ring: For traditional N-alkyl maleimides, the stabilizing ring-opening hydrolysis is too slow to prevent the retro-Michael reaction.[9][10]1. Switch to a Next-Generation Maleimide: Consider using N-aryl maleimides or dibromomaleimides, which are designed for greater stability.[6] N-aryl maleimides accelerate the stabilizing hydrolysis of the thiosuccinimide ring.[6] 2. Induce Post-Conjugation Hydrolysis: After conjugation, adjust the pH to a slightly basic level (e.g., pH 8-9) for a controlled period to promote the formation of the stable, ring-opened product.[13] This must be carefully optimized to avoid other side reactions. 3. Consider Alternative Ligation Chemistries: If instability persists, explore alternative conjugation methods that form more stable linkages.
Heterogeneous Product (Multiple DARs) 1. Incomplete Reaction: The conjugation reaction did not go to completion, leaving a mixture of unreacted, partially reacted, and fully reacted species. 2. Disulfide Scrambling: For disulfide bridging strategies using reagents like dibromomaleimides, incorrect disulfide bonds may form.[14]1. Optimize Reaction Stoichiometry and Time: Increase the molar excess of the maleimide reagent and/or extend the reaction time. Monitor the reaction progress using techniques like HPLC or mass spectrometry. 2. Optimize Reduction and Bridging Conditions: For disulfide bridging, carefully control the reduction and conjugation steps. Some protocols suggest simultaneous reduction and bridging to minimize scrambling.[14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation?

The optimal pH is a balance between thiol reactivity and maleimide stability, typically falling within the range of 6.5 to 7.5.[2][11][12] In this window, the thiol group is sufficiently deprotonated to be a reactive nucleophile, while the competing hydrolysis of the maleimide is minimized.[11] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2][11]

Q2: How can I improve the stability of my maleimide-thiol conjugate?

There are several strategies to enhance the stability of the thiosuccinimide linkage:

  • Promote Hydrolysis: As discussed, the hydrolyzed, ring-opened form of the adduct is stable.[7][9] This can be achieved by:

    • Using "Self-Hydrolyzing" Maleimides: These next-generation maleimides have modifications, such as adjacent basic amino groups or N-aryl substitutions, that act as intramolecular catalysts to speed up hydrolysis at physiological pH.[1][5]

    • Post-Conjugation pH Adjustment: A controlled incubation at a slightly alkaline pH after the initial conjugation can drive the hydrolysis to completion.[13]

  • Utilize Disulfide Bridging Reagents: Dibromomaleimides (DBMs) and other next-generation maleimides can re-bridge reduced disulfide bonds in antibodies, creating a more stable and homogeneous conjugate.[14][15]

  • Thiazine Formation: For peptides with an N-terminal cysteine, a chemical rearrangement can occur to form a more stable thiazine structure.[4][16][17] This can be a strategy for creating more stable peptide conjugates.[16][17]

  • Transcyclization: In the presence of a nearby cysteine moiety, the thioether bond can be stabilized through a transcyclization reaction, locking it into a 6-membered ring.[18][19]

Q3: What are "next-generation maleimides" and how do they work?

Next-generation maleimides (NGMs) are a class of reagents designed to overcome the instability of traditional maleimide-thiol linkages.[6][15] They generally work by either accelerating the stabilizing hydrolysis of the thiosuccinimide ring or by forming a more stable initial adduct.

Maleimide Type Mechanism of Action Advantages
Traditional N-Alkyl Maleimide Forms a thiosuccinimide linkage prone to retro-Michael reaction.[6]Well-established chemistry.
N-Aryl Maleimide The electron-withdrawing N-aryl group accelerates the hydrolysis of the thiosuccinimide ring, leading to a stable, ring-opened structure that prevents the retro-Michael reaction.[6][13]Increased conjugate stability.[13]
Dibromomaleimide (DBM) Reacts with two thiol groups from a reduced disulfide bond to form a stable, re-bridged linkage.[6][14]Creates homogeneous and stable conjugates.[14][15]
Self-Hydrolyzing Maleimides Incorporate features like proximal amino groups that catalyze intramolecular hydrolysis of the thiosuccinimide ring.[1][5]Rapidly forms a stable, ring-opened conjugate at neutral pH.[1]

Q4: How can I assess the stability of my conjugate?

The stability of a conjugate, particularly an ADC, is typically assessed in plasma or serum to mimic physiological conditions.[20][21] Key parameters to monitor include:

  • Drug-to-Antibody Ratio (DAR): A decrease in the average DAR over time indicates deconjugation.[21] This can be measured by techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[22]

  • Free Payload Release: The amount of unconjugated payload in the plasma is a direct measure of instability.[21] This is often quantified using LC-MS.[20][23][24]

  • Aggregation and Fragmentation: Changes in the size of the conjugate can indicate instability.[21] Size Exclusion Chromatography (SEC) is a common method for this analysis.

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol provides a general workflow for conjugating a maleimide-containing molecule to a thiol-containing protein.

G start Start step1 1. Prepare Protein Solution (in degassed buffer, pH 6.5-7.5) start->step1 step2 2. Reduce Disulfides (if necessary) (e.g., with TCEP) step1->step2 step3 3. Remove Excess Reducing Agent (e.g., desalting column) step2->step3 step5 5. Add Maleimide to Protein (typically 5-20 fold molar excess) step3->step5 step4 4. Prepare Maleimide Solution (freshly in DMSO or DMF) step4->step5 step6 6. Incubate (1-2 hours at RT or overnight at 4°C) step5->step6 step7 7. Quench Reaction (optional) (add excess free thiol like cysteine) step6->step7 step8 8. Purify Conjugate (e.g., SEC or dialysis) step7->step8 end End step8->end

Sources

Technical Support Center: Overcoming Steric Hindrance in Mal-PEG4-t-butyl ester Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for troubleshooting challenges in bioconjugation, specifically focusing on the use of Maleimide-PEG4-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of attaching this linker to thiol-containing molecules such as cysteine-bearing peptides, proteins, or other biomolecules.

We understand that even with well-defined protocols, unexpected outcomes can arise. This resource provides in-depth, experience-driven insights and actionable solutions to common problems, particularly those stemming from steric hindrance.

Frequently Asked Questions (FAQs)

Q1: I am seeing very low conjugation efficiency between my cysteine-containing protein and Mal-PEG4-t-butyl ester. What are the likely causes?

Low conjugation efficiency is a frequent challenge, often rooted in issues beyond simple stoichiometric ratios. The primary culprits are typically related to thiol accessibility and reactivity, or the integrity of the maleimide group.

  • Thiol Accessibility (Steric Hindrance): The cysteine residue's thiol group (-SH) may be buried within the protein's three-dimensional structure, making it physically inaccessible to the maleimide group of the PEG linker. The local protein environment can create a "crowded" space that prevents the maleimide from achieving the necessary proximity and orientation for the Michael addition reaction to occur.

  • Disulfide Bond Formation: Free thiols are prone to oxidation, leading to the formation of disulfide bonds (cysteine-cysteine dimers). These oxidized thiols are unreactive towards maleimides. This can be an issue both for protein-protein dimerization and for intra-protein disulfide bonds that mask the target cysteine.

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. This reaction opens the maleimide ring, rendering it incapable of reacting with thiols. The rate of hydrolysis increases with pH and temperature.

  • Incorrect Buffer Conditions: The pH of the reaction buffer is critical. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. While the thiol needs to be in its nucleophilic thiolate form (S-), which is favored at higher pH, the stability of the maleimide is compromised at higher pH. This necessitates a careful balance.

Q2: How can I confirm that steric hindrance is the primary reason for my poor conjugation results?

A systematic approach involving both experimental and computational methods can help diagnose steric hindrance.

  • Denaturation Studies (Controlled Unfolding): Perform the conjugation reaction under varying concentrations of a mild denaturant, such as urea (e.g., 1-4 M) or guanidine hydrochloride (e.g., 0.5-2 M). If the conjugation efficiency increases with the concentration of the denaturant, it strongly suggests that the cysteine residue is becoming more accessible as the protein unfolds.

  • Comparative Conjugation: Attempt to conjugate a small, highly accessible thiol-containing molecule (e.g., free cysteine or glutathione) to your Mal-PEG4-t-butyl ester under the same conditions. If this reaction proceeds efficiently while your protein conjugation does not, it points towards a protein-specific issue like steric hindrance rather than a problem with the reagent itself.

  • Computational Modeling: If the protein's structure is known (from PDB or a reliable homology model), use molecular visualization software (e.g., PyMOL, Chimera) to inspect the environment around the target cysteine residue. Calculate the solvent-accessible surface area (SASA) for the thiol group. A low SASA value is a strong indicator of steric hindrance.

Q3: What specific strategies can I implement to overcome steric hindrance in my conjugation reaction?

Several strategies can be employed, ranging from modifying the reaction conditions to re-engineering the protein itself.

  • Introduce a Longer Linker: The "PEG4" portion of your reagent already provides some spacing. However, if hindrance is significant, switching to a linker with a longer PEG chain (e.g., Mal-PEG8, Mal-PEG12, or Mal-PEG24) can provide the necessary reach for the maleimide to access the sterically hindered thiol.

  • Optimize Reaction Buffer:

    • pH: While the 6.5-7.5 range is standard, systematically screening the pH within this window can sometimes yield improvements.

    • Additives: Including small amounts of organic co-solvents (e.g., 5-10% DMSO or DMF) can sometimes help to slightly alter protein conformation and improve accessibility without causing full denaturation.

  • Controlled Denaturation: As mentioned in the diagnostic step, using a low concentration of a denaturant can be a viable strategy to expose the cysteine residue. It is crucial to find a concentration that improves accessibility without irreversibly denaturing and inactivating the protein.

Troubleshooting Workflow: Low Conjugation Efficiency

This workflow provides a logical sequence of steps to diagnose and solve common issues.

G start Start: Low Conjugation Efficiency check_reagents Step 1: Verify Reagent Integrity - Check Maleimide Activity (Ellman's Assay) - Confirm Thiol Presence (DTNB Assay) start->check_reagents reagents_ok Reagents are Active check_reagents->reagents_ok Yes reagents_bad Reagents Degraded check_reagents->reagents_bad No mod_conditions Step 2: Optimize Reaction Conditions - pH Screen (6.5-7.5) - Add Co-solvent (e.g., 5% DMSO) reagents_ok->mod_conditions end_fail Consult Further / Re-engineer Protein reagents_bad->end_fail conditions_ok Efficiency Improved? mod_conditions->conditions_ok denature_test Step 3: Test for Steric Hindrance - Controlled Denaturation (1-4M Urea) - Conjugate Small Molecule Control (GSH) conditions_ok->denature_test No end_success Success: Conjugation Optimized conditions_ok->end_success Yes denature_improves Efficiency Improves with Denaturant? denature_test->denature_improves solution_linker Solution A: Use Longer PEG Linker (e.g., Mal-PEG8, Mal-PEG12) denature_improves->solution_linker Yes solution_denature Solution B: Use Mild Denaturant in Final Protocol denature_improves->solution_denature Also consider denature_improves->end_fail No Improvement solution_linker->end_success solution_denature->end_success

Caption: A step-by-step troubleshooting workflow for low conjugation efficiency.

Experimental Protocols

Protocol 1: Pre-Reaction Thiol Quantification using Ellman's Reagent (DTNB)

This protocol is essential to determine the concentration of accessible free thiols on your protein before starting the conjugation.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2)

  • Protein sample

  • Cysteine hydrochloride (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare a Standard Curve:

    • Prepare a 1 mM stock solution of cysteine in the reaction buffer.

    • Create a series of dilutions ranging from 0 to 100 µM.

  • Prepare Samples:

    • Dissolve your protein in the reaction buffer to a known concentration (e.g., 1 mg/mL).

    • Prepare a 10 mM DTNB stock solution in DMSO. Prepare a working solution by diluting the stock 1:100 in reaction buffer.

  • Reaction:

    • In a 96-well plate or cuvette, mix 50 µL of your protein sample (or cysteine standard) with 200 µL of the DTNB working solution.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Subtract the absorbance of the blank (0 µM cysteine).

    • Plot the standard curve (Absorbance vs. Cysteine Concentration).

    • Use the linear equation from the standard curve to calculate the thiol concentration in your protein sample. The molar extinction coefficient of the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.

Protocol 2: Controlled Denaturation Conjugation Screen

This experiment helps determine if protein unfolding improves the accessibility of the cysteine residue.

Materials:

  • Protein solution (e.g., 1 mg/mL in PBS, pH 7.0)

  • Mal-PEG4-t-butyl ester (e.g., 10 mM stock in DMSO)

  • Urea (solid)

  • Reaction Buffer (100 mM Phosphate, 150 mM NaCl, pH 7.0)

  • SDS-PAGE analysis equipment

Procedure:

  • Set up Reactions: Prepare a series of reaction tubes. To each, add your protein.

  • Add Denaturant: Add increasing final concentrations of urea to the tubes (e.g., 0 M, 1 M, 2 M, 3 M, 4 M). Incubate for 30 minutes at room temperature to allow for partial unfolding.

  • Initiate Conjugation: Add a 5-fold molar excess of Mal-PEG4-t-butyl ester to each tube.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C.

  • Quench: Quench the reaction by adding a 100-fold molar excess of a small thiol compound like beta-mercaptoethanol or free cysteine.

  • Analyze: Analyze the reaction products from each urea concentration by SDS-PAGE. An increase in the molecular weight of the protein band corresponding to the conjugated product indicates successful conjugation. The intensity of this shifted band relative to the unconjugated band across the different urea concentrations will reveal the impact of denaturation on efficiency.

Data Summary Table

ParameterRecommended ConditionRationale
Reaction pH 6.5 - 7.5Balances the need for a nucleophilic thiolate (favored at higher pH) with the stability of the maleimide ring (which hydrolyzes at pH > 7.5).
Molar Ratio 5-20 fold molar excess of Maleimide-PEG linker over protein thiolDrives the reaction equilibrium towards product formation, especially when the target site is hindered or the protein concentration is low.
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)Highly effective at reducing disulfide bonds and does not contain a free thiol, preventing it from competing with the target protein for the maleimide. Must be removed before adding the maleimide reagent.
Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) can slow the rate of maleimide hydrolysis, extending its effective half-life, but will also slow the conjugation reaction.
Chelating Agent 1-5 mM EDTAPrevents metal-catalyzed oxidation of free thiols.

Mechanistic Overview: Maleimide-Thiol Conjugation

The reaction between a maleimide and a thiol is a Michael addition. This covalent bond formation is highly specific and efficient under optimal conditions.

Caption: The reaction mechanism of maleimide-thiol conjugation.

References

  • Click Chemistry Tools. (n.d.). PEG Linkers (Polyethylene Glycol). Retrieved from [Link]

Validation & Comparative

Optimizing ADC Linker Topology: A Comparative Guide to PEG4 vs. PEG8 Spacers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Antibody-Drug Conjugate (ADC) development, the linker is not merely a connector; it is a functional solubility modifier. A critical design decision is the length of the Polyethylene Glycol (PEG) spacer used to mask the hydrophobicity of cytotoxic payloads.[1]

This guide provides a technical comparison between PEG4 and PEG8 linkers. While PEG4 offers a compact profile suitable for moderately hydrophobic payloads, experimental data suggests that PEG8 represents a critical inflection point for "super-hydrophobic" payloads (e.g., PBD dimers, high-DAR MMAE), significantly reducing plasma clearance rates without incurring the steric penalties associated with longer polymers (PEG12+).

Part 1: The Physicochemical Tug-of-War

To select the correct linker length, one must understand the mechanistic "tug-of-War" between Hydrophobic Masking and Steric Hindrance .

The Mechanism: Hydration Shell Dynamics

Hydrophobic payloads (e.g., Auristatins, Maytansinoids) act as "grease balls" on the antibody surface, driving protein aggregation and rapid hepatic clearance. PEG spacers counteract this by recruiting water molecules to form a hydration shell.

  • PEG4 (Short-Chain): Recruits a limited hydration shell. Effective for low Drug-to-Antibody Ratios (DAR 2-4) or moderately hydrophilic payloads.

  • PEG8 (Mid-Chain): Extends the payload further from the antibody surface and recruits a larger volume of water. This creates a "steric shield" that prevents the hydrophobic payload from interacting with adjacent antibodies or liver receptors (e.g., mannose receptors).

Visualization: The Shielding Effect

The following diagram illustrates how PEG length alters the hydrodynamic radius and payload accessibility.

PEG_Shielding cluster_PEG4 PEG4 Configuration cluster_PEG8 PEG8 Configuration Antibody Antibody Surface PEG4 PEG4 Spacer (Limited Hydration) Antibody->PEG4 PEG8 PEG8 Spacer (Extended Hydration) Antibody->PEG8 Payload4 Payload (Exposed) PEG4->Payload4 Payload8 Payload (Masked) PEG8->Payload8

Figure 1: Comparative topology of PEG4 vs. PEG8. PEG8 provides sufficient distance to fully solvate hydrophobic payloads, preventing surface aggregation.

Part 2: Comparative Analysis (Data-Driven)

The choice between PEG4 and PEG8 has measurable impacts on Pharmacokinetics (PK) and stability. The data below synthesizes findings from seminal studies, including those by Lyon et al. (Seattle Genetics).[2]

Table 1: Impact of PEG Length on ADC Performance (DAR 8 Model)
ParameterPEG4 LinkerPEG8 LinkerInterpretation
Clearance (mL/day/kg) ~7.0~5.0PEG8 reduces clearance by ~30% vs PEG4, approaching the PK of naked antibodies.
Aggregation (HIC-HPLC) ModerateLowPEG8 effectively masks hydrophobicity, preventing dimer/aggregate formation.
Plasma Stability HighHighBoth lengths are generally stable, provided the attachment chemistry (e.g., maleimide) is secure.
Payload Release Rate FastModerateLonger PEGs can slightly delay enzymatic cleavage due to steric hindrance (protease access).
Immunogenicity NegligibleLowPEG8 is below the threshold typically required to induce significant anti-PEG antibodies.
The "Plateau Effect"

It is crucial to note that longer is not always better . Research indicates a "plateau effect" where increasing length beyond PEG8-PEG12 yields diminishing returns on clearance but increases synthesis complexity and viscosity.

  • PEG4: Often insufficient for DAR 8 hydrophobic ADCs (rapid clearance).

  • PEG8: The "Sweet Spot" for maximizing circulation time.

  • PEG24: Minimal improvement in PK over PEG8 but higher risk of hindering payload binding to the target tubulin/DNA groove.

Part 3: Experimental Protocol (Self-Validating)

To determine the optimal length for your specific payload, you must assess Hydrophobicity Masking . The industry-standard method is Hydrophobic Interaction Chromatography (HIC).

Protocol: HIC-HPLC Assessment of PEG Masking Efficiency

Objective: Quantify the reduction in apparent hydrophobicity provided by PEG4 vs. PEG8.

Reagents:

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.

  • Column: TSKgel Butyl-NPR (Tosoh Bioscience) or equivalent non-porous resin.

Workflow:

  • Sample Prep: Dilute ADC (PEG4 and PEG8 variants) to 1 mg/mL in Mobile Phase A.

  • Equilibration: Equilibrate column with 0% B for 5 CV (Column Volumes).

  • Gradient: Run a linear gradient from 0% to 100% B over 15 minutes.

    • Logic: Hydrophobic species elute later (higher % organic solvent).

  • Data Analysis: Record the Retention Time (

    
    ) of the main peak.
    

Validation Criteria (Pass/Fail):

  • Success: The PEG8 variant should elute earlier (lower

    
    ) than the PEG4 variant.
    
  • Target: The PEG8 ADC retention time should approach that of the unconjugated antibody (within 1-2 minutes).

  • Fail: If PEG8

    
    
    
    
    
    PEG4
    
    
    , the payload is likely exposed at the distal end, and linear PEGylation is failing to mask it (consider branched linkers).

Part 4: Decision Framework

Use this logic flow to select the appropriate linker for your development program.

Decision_Tree cluster_rationale Rationale Start Select Payload & DAR Hydrophobicity Is Payload Highly Hydrophobic? (e.g., PBD, MMAE) Start->Hydrophobicity DAR_Check Target DAR > 4? Hydrophobicity->DAR_Check Yes PEG4_Route Use PEG4 Hydrophobicity->PEG4_Route No (e.g. Doxorubicin) DAR_Check->PEG4_Route No (DAR 2) PEG8_Route Use PEG8 DAR_Check->PEG8_Route Yes (DAR 8) NodeA PEG8 required to prevent rapid hepatic clearance PEG8_Route->NodeA

Figure 2: Selection logic for PEG linker length based on payload hydrophobicity and drug load.

References

  • Lyon, R. P., et al. (2015).[2] "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index."[2][3] Nature Biotechnology, 33(7), 733–735.[3]

    • Key Finding: Established the correlation between PEG masking, hydrophobicity, and clearance rates; demonstrated that PEG8/12 is superior to shorter PEGs for hydrophobic payloads.
  • Burke, P. J., et al. (2017).[4] "Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates." Molecular Cancer Therapeutics, 16(1), 116-123.[5]

    • Key Finding: Demonstrated that PEG8 linkers significantly improved the pharmacokinetic profile and tolerability of glucuronide-MMAE ADCs compared to PEG4.
  • Hamblett, K. J., et al. (2004). "Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate." Clinical Cancer Research, 10(20), 7063-7070.

    • Key Finding: Early foundational work establishing the relationship between high DAR, aggregation, and rapid clearance, necessit

Sources

The Linker Paradox: A Comparative Guide to Cleavable vs. Non-Cleavable Linkers in ADCs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Release Trade-off

In the architecture of an Antibody-Drug Conjugate (ADC), the linker is not merely a bridge; it is the control switch for therapeutic efficacy. The fundamental challenge in ADC design is the Linker Paradox : the construct must be perfectly stable in systemic circulation (neutral pH, blood proteases) to prevent off-target toxicity, yet instantly labile upon internalization into the tumor cell (acidic pH, lysosomal enzymes) to release the payload.

This guide objectively compares the two dominant strategies—Cleavable and Non-Cleavable linkers—analyzing their mechanisms, the critical "Bystander Effect," and providing validated protocols for experimental assessment.

Mechanistic Deep Dive

Non-Cleavable Linkers: The "Trojan Horse" Strategy

Non-cleavable linkers (e.g., Thioether/MCC) form a permanent covalent bond between the antibody and the cytotoxic payload. They do not possess a chemical trigger for release. Instead, they rely on the total degradation of the antibody component within the lysosome.

  • Mechanism: Upon internalization, the antibody is digested by lysosomal proteases.[1] The linker remains intact, attached to the amino acid residue (usually Lysine or Cysteine) and the drug.[]

  • Active Species: The final active metabolite is not the free drug, but an amino acid-linker-drug complex (e.g., Lys-MCC-DM1).

  • Implication: The payload must retain potency despite being modified by a charged amino acid appendage.

Cleavable Linkers: The "Precision Fuse" Strategy

Cleavable linkers exploit specific physiological differences between the blood and the tumor intracellular environment.

  • Protease-Sensitive (Peptide): Utilizing dipeptides like Valine-Citrulline (Val-Cit) or Glycine-Glycine-Phenylalanine-Glycine (GGFG) . These are stable in plasma but rapidly hydrolyzed by Cathepsin B , a protease highly upregulated in tumor lysosomes.[]

  • Acid-Sensitive (Hydrazone): Cleave in the acidic environment of the endosome (pH 5.0–6.[4]0) and lysosome (pH ~4.8).[4] Note: These have largely fallen out of favor due to instability in circulation.

  • Reducible (Disulfide): Cleave upon exposure to high intracellular glutathione concentrations (cytosol).

Visualization of Release Pathways

ReleaseMechanism cluster_0 Non-Cleavable (e.g., Kadcyla) cluster_1 Cleavable (e.g., Adcetris/Enhertu) NC_ADC mAb-Linker-Drug Lysosome_NC Lysosomal Degradation NC_ADC->Lysosome_NC Internalization Metabolite Lys-Linker-Drug (Charged/Polar) Lysosome_NC->Metabolite mAb Digestion C_ADC mAb-Linker-Drug Enzyme Cathepsin B Cleavage C_ADC->Enzyme Internalization FreeDrug Free Drug (Hydrophobic) Enzyme->FreeDrug Linker Hydrolysis

Figure 1: Comparative release mechanisms. Non-cleavable linkers result in charged metabolites; cleavable linkers release free, neutral payloads.

Comparative Performance Matrix

The choice of linker dictates the pharmacokinetics (PK) and toxicity profile of the ADC.

FeatureNon-Cleavable LinkersCleavable Linkers
Representative Example T-DM1 (Kadcyla) T-DXd (Enhertu), BV (Adcetris)
Linker Chemistry Thioether (SMCC-MCC)Peptide (GGFG, Val-Cit)
Plasma Stability High. Relies on covalent stability.Moderate to High. Enzyme-dependent.
Payload Species Charged (Amino acid-drug).[5]Neutral (Free drug).
Membrane Permeability Low. Trapped inside the target cell.High. Can diffuse out.
Bystander Effect No. Killing is restricted to Ag+ cells.Yes. Kills Ag+ and neighboring Ag- cells.[1][6]
Toxicity Profile Lower systemic toxicity; highly specific.[7]Higher risk of off-target toxicity if linker is unstable.
Ideal Tumor Type Homogeneous antigen expression.Heterogeneous tumors (Ag+ mixed with Ag-).[8]

The Bystander Effect: A Critical Differentiator[9]

The "Bystander Effect" is the ability of the cytotoxic payload to exit the primary target cell after release and kill neighboring cells that may not express the target antigen.[4][9]

  • Why it matters: Tumors are heterogeneous. If an ADC targets HER2, but only 60% of the tumor cells express HER2, a non-cleavable ADC will leave 40% of the tumor alive (leading to relapse). A cleavable ADC can kill the HER2-negative neighbors.[6]

  • The Physics:

    • Cleavable Linkers: Release a hydrophobic free drug (e.g., MMAE, DXd) that passively diffuses across the cell membrane.

    • Non-Cleavable Linkers: Release a payload attached to a charged amino acid (e.g., Lysine). This charge prevents passive diffusion through the lipid bilayer, trapping the drug inside the primary cell.

BystanderEffect ADC ADC Binding TargetCell Target Antigen (+) Tumor Cell ADC->TargetCell Internalization TargetCell->TargetCell NON-CLEAVABLE: Charged Drug Trapped NeighborCell Antigen (-) Neighbor Cell TargetCell->NeighborCell CLEAVABLE: Hydrophobic Drug Diffuses

Figure 2: The Bystander Effect. Cleavable linkers enable the killing of antigen-negative neighbor cells.[6][9]

Experimental Protocols

To validate linker performance, you must assess both stability in circulation and release efficiency .[][7]

Protocol A: Plasma Stability Assay (In Vitro)

Objective: Determine if the linker sheds the payload prematurely in blood.

  • Preparation: Spike ADC (10–100 µg/mL) into pooled human or mouse plasma.

  • Incubation: Incubate at 37°C. Collect aliquots at T=0, 24h, 48h, 96h, and 7 days.

  • Extraction:

    • Method: Immuno-capture using Protein A/G magnetic beads to isolate the ADC from plasma proteins.[10]

    • Wash: 3x with PBS to remove non-specifically bound proteins.

  • Analysis (LC-MS):

    • Elute ADC and perform deglycosylation (PNGase F).

    • Analyze via Q-TOF or Orbitrap MS.

    • Metric: Calculate the Average Drug-to-Antibody Ratio (DAR) at each time point.

    • Pass Criteria: <10% loss of payload over 96 hours.

Protocol B: Cathepsin B Cleavage Assay

Objective: Confirm the linker releases the payload in the presence of lysosomal enzymes.

  • Reagents: Recombinant Human Cathepsin B (activated in acetate buffer pH 5.5 + DTT).

  • Reaction:

    • Mix ADC (10 µM) with activated Cathepsin B (approx. 10 units/mL).

    • Control: ADC in buffer without enzyme.

  • Kinetics: Incubate at 37°C. Sample at 0, 15, 30, 60, 120 mins.

  • Quenching: Add cold acetonitrile (precipitates protein/enzyme).

  • Quantification:

    • Centrifuge to remove precipitate.

    • Inject supernatant into HPLC/LC-MS.

    • Metric: Quantify the appearance of Free Drug (not linker-drug).

    • Verification: The appearance of free drug should correlate inversely with the disappearance of intact ADC.

Decision Matrix: When to Use Which?

ScenarioRecommended LinkerRationale
Target Antigen is ubiquitous in normal tissue Non-Cleavable Prevents "bystander" killing of healthy tissue if the ADC binds to a normal cell.
Tumor is highly heterogeneous Cleavable Essential to kill antigen-negative tumor cells via the bystander effect.[1][9]
Payload is extremely toxic (e.g., PBD dimers) Cleavable (Specific) Often requires very specific cleavage (e.g., Val-Ala) to avoid any systemic release, though PBDs are often paired with cleavable linkers to allow DNA cross-linking.
Drug requires specific chemical structure Cleavable If the drug loses potency when modified (e.g., most DNA minor groove binders), it must be released in its native form.

References

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Staudacher, A. H., & Brown, M. P. (2017). Antibody drug conjugates and bystander killing: is antigen-dependent internalization required? British Journal of Cancer. Retrieved from [Link]

  • FDA Label. (2013). KADCYLA (ado-trastuzumab emtansine) Prescribing Information. Retrieved from [Link]

Sources

Optimizing ADC Conjugation: A Guide to DAR Characterization using Mal-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Black Box" of Conjugation

In Antibody-Drug Conjugate (ADC) development, the Drug-to-Antibody Ratio (DAR) is the critical quality attribute (CQA) defining efficacy and pharmacokinetics. While Ellman’s reagent provides a quick bulk average of free thiols, it fails to reveal the distribution of drug loading (e.g., distinguishing a mixture of DAR 0 and DAR 8 from a pure DAR 4). Conversely, using actual cytotoxic payloads (e.g., vcMMAE) for process optimization is costly, hazardous, and often leads to aggregation that obscures analytical results.

This guide details the use of Mal-PEG4-t-butyl ester as a superior "surrogate" linker-payload. By mimicking the hydrophobicity of a drug via the t-butyl group while maintaining solubility via the PEG4 spacer, this reagent allows for high-resolution DAR characterization via Mass Spectrometry (MS) and Hydrophobic Interaction Chromatography (HIC) without the toxicity or solubility issues of the final payload.

Mechanism of Action

The utility of Mal-PEG4-t-butyl ester lies in its dual-function structure. It reacts specifically with reduced interchain cysteines on the antibody via a Michael addition.

  • Maleimide (Mal): The reactive head that forms a stable thioether bond with free thiols.[]

  • PEG4 Spacer: Provides essential water solubility, preventing the antibody precipitation often seen with hydrophobic surrogates like N-ethylmaleimide (NEM) or pure alkyl chains.

  • t-Butyl Ester: A hydrophobic "mass tag" that ensures the conjugated species can be resolved by HIC (mimicking the drug's hydrophobicity) and provides a distinct mass shift (+401.46 Da) for MS analysis.

Visualization: The Conjugation Pathway

G IgG Native IgG1 (Disulfides Intact) Reduced Reduced IgG (Free Thiols) IgG->Reduced TCEP/DTT Reduction Conjugate ADC Surrogate (Stable Thioether) Reduced->Conjugate Michael Addition Reagent Mal-PEG4-t-butyl ester (Surrogate Payload) Reagent->Conjugate +401.46 Da/site

Figure 1: Reaction pathway showing the conversion of interchain disulfides to stable thioether conjugates using the surrogate linker.

Comparative Analysis: Why Use a Surrogate?

The following table objectively compares Mal-PEG4-t-butyl ester against standard alternatives for DAR characterization.

FeatureEllman’s Reagent (DTNB)Actual Drug-Linker (e.g., vcMMAE)Mal-PEG4-t-butyl ester (Surrogate)
Primary Output Average Free Thiols (Bulk)Efficacy/Toxicity DataDAR Distribution & Process Efficiency
Resolution Low (Cannot see distribution)High (MS/HIC)High (MS/HIC)
Solubility HighLow (Prone to aggregation)High (PEG spacer prevents aggregation)
Safety SafeHighly Toxic (Cytotoxic)Safe (Non-toxic)
Cost LowVery HighModerate
HIC Resolution N/A (Too hydrophilic)Good (if soluble)Excellent (t-butyl mimics drug)
Use Case Quick check of reductionFinal Candidate ProductionProcess Optimization (DoE)

Expert Insight: Use Ellman's for a rough check of your reduction conditions. Use Mal-PEG4-t-butyl ester to optimize the stoichiometry and kinetics of the conjugation reaction before committing expensive toxic payloads.

Experimental Protocol: Surrogate Conjugation & Analysis

This protocol describes the conjugation of a human IgG1.[2]

Phase 1: Reduction & Conjugation
  • Preparation: Dilute antibody to 5–10 mg/mL in Reaction Buffer (PBS pH 7.4, 1 mM EDTA).

  • Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at a molar ratio of 2.5–3.0 equivalents per antibody (aiming for DAR 4) or higher for full reduction (DAR 8).

    • Why TCEP? Unlike DTT, TCEP does not require removal before maleimide addition, as it does not contain a thiol group.

    • Incubation: 37°C for 1-2 hours.

  • Conjugation: Add Mal-PEG4-t-butyl ester (dissolved in DMSO) to the reduced antibody.

    • Ratio: Use 5–10 molar equivalents over the antibody concentration (excess ensures capping of all opened thiols).

    • Solvent: Ensure final DMSO concentration is <10% to prevent denaturation.

    • Incubation: 1 hour at Room Temperature or 4°C overnight.

  • Quenching: Add excess N-acetylcysteine (NAC) or simply purify immediately to stop the reaction.

  • Purification: Desalt using Zeba Spin columns or dialysis into Analysis Buffer (e.g., 50 mM Ammonium Acetate for MS).

Phase 2: Analytical Workflow (LC-MS)
  • Deglycosylation (Optional but Recommended): Treat with PNGase F to remove N-linked glycans. This simplifies the mass spectrum, making the +401 Da shifts easier to resolve.

  • LC-MS Setup:

    • Column: PLRP-S or C4 Reversed-Phase (1000 Å pore size).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 80% B over 10-15 minutes.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Analysis Step1 Step 1: Reduction (mAb + TCEP) Step2 Step 2: Labeling (+ Mal-PEG4-t-butyl ester) Step1->Step2 Step3 Step 3: Purification (Remove excess reagent) Step2->Step3 Step4 Step 4: Deglycosylation (PNGase F) Step3->Step4 Step5 Step 5: LC-MS / HIC (Data Acquisition) Step4->Step5

Figure 2: Step-by-step workflow from native antibody to analytical characterization.

Data Interpretation & Calculation

When analyzing the Mass Spectrum, you will observe a series of peaks corresponding to the antibody with increasing numbers of surrogate linkers attached.

Key Parameters:

  • Reagent MW: ~401.46 Da (Verify specific vendor CoA).

  • Mass Shift: Each conjugation event adds +401.46 Da.

Calculation of Average DAR: The Average DAR is calculated using the weighted peak intensities (or areas) from the deconvoluted mass spectrum:



Where


 is the number of drugs loaded (0, 2, 4, 6, 8).

Example Data Interpretation Table:

SpeciesExpected Mass Shift (Da)Interpretation
DAR 0 0Unconjugated Antibody
DAR 2 +8032 Light-Heavy interchain bonds reduced
DAR 4 +16064 Interchain bonds reduced (Classic target)
DAR 6 +2409Partial Hinge reduction
DAR 8 +3212Fully reduced IgG (all interchain thiols)

References

  • BroadPharm. Mal-PEG4-t-butyl ester Product Datasheet. Retrieved from

  • AxisPharm. Mal-PEG-t-butyl ester Applications in ADC. Retrieved from

  • NIH/PubMed. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates. Retrieved from

  • Vector Laboratories. Advantages of dPEG® in ADC Linker Design. Retrieved from

  • Chemical Science. Build your own ADC mimics: Identification of non-toxic linker/payload mimics for HIC-based DAR determination. Retrieved from

Sources

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